NOD1 antagonist-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H13Cl2F2N3O5S2 |
|---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
N-[2-chloro-5-(2-chloro-6-methylsulfonyl-4-oxoquinazolin-3-yl)phenyl]-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C21H13Cl2F2N3O5S2/c1-34(30,31)12-6-8-17-13(10-12)20(29)28(21(23)26-17)11-5-7-14(22)18(9-11)27-35(32,33)19-15(24)3-2-4-16(19)25/h2-10,27H,1H3 |
InChI Key |
GHBVLILIUCLYKI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Delving into NOD1 Antagonism: A Technical Guide to the Mechanism of Action
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core mechanism of action of Nucleotide-binding Oligomerization Domain 1 (NOD1) antagonists. This document outlines the intricate signaling pathways, presents quantitative data on key inhibitors, and provides detailed experimental protocols for their evaluation.
Introduction to NOD1 and its Role in Innate Immunity
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor crucial to the innate immune system.[1][2][3] Expressed in a variety of cell types, NOD1 detects specific components of bacterial peptidoglycan, primarily γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif predominantly found in Gram-negative bacteria.[3][4][5][6] Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to the activation of downstream signaling cascades that orchestrate an inflammatory response to clear the invading pathogen. Dysregulation of NOD1 signaling has been implicated in a range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[7][8]
The NOD1 Signaling Pathway
The canonical NOD1 signaling pathway is initiated by the binding of iE-DAP to the leucine-rich repeat (LRR) domain of NOD1.[6] This binding event triggers the oligomerization of NOD1 via its central nucleotide-binding domain (NBD or NACHT domain).[4][6] The activated NOD1 oligomer then recruits the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), through a homotypic interaction between their respective caspase activation and recruitment domains (CARD).[4][9][10]
The recruitment of RIPK2 is a pivotal step, leading to its autophosphorylation and subsequent polyubiquitination, primarily with K63-linked ubiquitin chains.[1][11] This ubiquitination serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IKKα/β-NEMO).[11] Activation of TAK1 leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathways, while the IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation.[1][11] The degradation of IκB liberates the Nuclear Factor-κB (NF-κB) transcription factor, allowing its translocation to the nucleus to drive the expression of pro-inflammatory genes, including cytokines and chemokines.[1][10]
Mechanism of Action of NOD1 Antagonists
The majority of current NOD1 antagonists function not by directly binding to NOD1 itself, but by targeting its essential downstream adaptor, RIPK2.[12][13] These small molecule inhibitors are often competitive inhibitors of ATP binding to the kinase domain of RIPK2, thereby preventing its autophosphorylation and subsequent activation.[12] By inhibiting RIPK2 kinase activity, these antagonists effectively block the entire downstream signaling cascade, preventing the activation of both NF-κB and MAPK pathways and the subsequent production of inflammatory mediators.[12][13]
Some RIPK2 inhibitors have also been shown to function by disrupting the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), which is crucial for the ubiquitination of RIPK2.[11][14][15] This disruption prevents the necessary scaffolding for the recruitment of downstream signaling molecules, thus inhibiting the inflammatory response.[14] Therefore, the primary mechanism of action for most NOD1 antagonists is the inhibition of RIPK2, either through blocking its kinase activity or its interaction with other essential proteins.
Quantitative Data on NOD1 Antagonists
A number of small molecule inhibitors targeting the NOD1 pathway have been developed and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The table below summarizes the IC50 values for several representative NOD1 pathway inhibitors.
| Compound Name | Target | Assay Type | IC50 Value | Reference |
| Nodinitib-1 (ML130) | NOD1 | NF-κB Reporter Assay | 0.56 µM | [16][17] |
| ML130 | NOD1 | IL-8 Release Assay (THP-1 cells) | 2.97 ± 0.31 µM | [18] |
| NOD-IN-1 | NOD1/NOD2 | NF-κB Reporter Assay | 5.74 µM (NOD1), 6.45 µM (NOD2) | [16][17] |
| NOD1/2-IN-1 | RIPK2 | ADP-Glo Assay | 1.4 nM | [16] |
| NOD1/2-IN-1 | NOD1/NOD2 | Cellular Assay | 18 nM (NOD1), 170 nM (NOD2) | [16] |
| NOD1-IN-1 | RIPK2 | ADP-Glo Assay | 0.65 nM | [16] |
| NOD1-IN-1 | NOD1 | Cellular Assay | 33 nM | [16] |
| NOD1-RIPK2-IN-1 | NOD1/RIPK2 | Cellular/Biochemical Assay | 42 nM (NOD1), 1.52 nM (RIPK2) | [16] |
| NOD1 antagonist-1 | NOD1/NOD2 | Cellular Assay | 9.18 µM (NOD1), 20.8 µM (NOD2) | [16] |
| NOD1/2 antagonist-1 | NOD1/NOD2 | Cellular Assay | 1.13 µM (NOD1), 0.77 µM (NOD2) | [16] |
Experimental Protocols for Evaluating NOD1 Antagonists
The characterization of NOD1 antagonists relies on a variety of in vitro cellular assays. Below are detailed methodologies for key experiments.
NF-κB Reporter Gene Assay
This assay is a primary screening tool to identify and characterize inhibitors of the NOD1 signaling pathway.[19][20][21]
Principle: HEK293T cells, which do not endogenously express NOD1, are co-transfected with plasmids encoding for human NOD1 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.[21][22] Upon stimulation with a NOD1 agonist, the activation of the NF-κB pathway drives the expression of the reporter gene, which can be quantified. The inhibitory effect of a compound is measured by the reduction in reporter gene activity.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and co-transfected with a NOD1 expression plasmid and an NF-κB-luciferase/SEAP reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the culture medium is replaced with fresh medium containing various concentrations of the test compound (NOD1 antagonist). The cells are pre-incubated with the compound for 1-2 hours.
-
NOD1 Stimulation: Cells are then stimulated with a specific NOD1 agonist, such as C12-iE-DAP (10 µM), for 6-8 hours.
-
Signal Detection:
-
Luciferase Assay: The medium is removed, and cells are lysed. The luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.[21]
-
SEAP Assay: A sample of the cell culture supernatant is collected, and a SEAP-specific substrate is added. The resulting colorimetric or chemiluminescent signal is measured.[21]
-
-
Data Analysis: The percentage of inhibition is calculated relative to the signal from stimulated cells without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Pro-inflammatory Cytokine Secretion Assay
This functional assay measures the downstream effect of NOD1 activation by quantifying the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α).[18] Human monocytic cell lines like THP-1, which endogenously express NOD1, are often used for this purpose.[18]
Principle: Activation of the NOD1 pathway in immune cells leads to the synthesis and secretion of pro-inflammatory cytokines. The efficacy of a NOD1 antagonist is determined by its ability to reduce the amount of secreted cytokines upon stimulation with a NOD1 agonist.
Protocol:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS. For differentiation into a macrophage-like phenotype, cells can be treated with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment: Differentiated or undifferentiated THP-1 cells are seeded in 96-well plates and pre-incubated with various concentrations of the NOD1 antagonist for 1-2 hours.
-
NOD1 Stimulation: The cells are then stimulated with a NOD1 agonist (e.g., C12-iE-DAP at 10 µM) for 20-24 hours.[18] In some protocols, cells are co-stimulated with a low dose of a TLR agonist like LPS to assess the synergistic effect.[18]
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., IL-8 or TNF-α) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine secretion is calculated, and IC50 values are determined as described for the reporter gene assay.
Conclusion
NOD1 antagonists represent a promising therapeutic strategy for a variety of inflammatory disorders. A thorough understanding of the NOD1 signaling pathway and the primary mechanism of action of these inhibitors, which predominantly target the downstream kinase RIPK2, is essential for the development of novel and effective drugs. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new NOD1 antagonists, facilitating their progression from the laboratory to clinical applications.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOD1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Multifaceted roles and regulation of nucleotide-binding oligomerization domain containing proteins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. NOD-like receptor - Wikipedia [en.wikipedia.org]
- 7. Nucleotide-binding oligomerization domain (NOD) inhibitors: a rational approach toward inhibition of NOD signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 11. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 15. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleck.co.jp [selleck.co.jp]
- 18. mdpi.com [mdpi.com]
- 19. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Inhibition of the NOD1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the Nucleotide-binding Oligomerization Domain 1 (NOD1) signaling pathway and strategies for its inhibition. NOD1, an intracellular pattern recognition receptor, plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans, primarily from Gram-negative bacteria.[1] Dysregulation of the NOD1 signaling cascade has been implicated in a variety of inflammatory and autoimmune disorders, making it a compelling target for therapeutic intervention.[2] This document details the molecular mechanisms of NOD1 activation and downstream signaling, presents quantitative data on known NOD1 antagonists, provides comprehensive experimental protocols for assessing inhibitor activity, and visualizes key pathways and workflows using Graphviz diagrams.
The NOD1 Signaling Pathway
NOD1 is a member of the NOD-like receptor (NLR) family of cytosolic sensors.[1] It is ubiquitously expressed in various cell types, including epithelial and immune cells.[1] The canonical activation of NOD1 is triggered by the recognition of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1]
Upon ligand binding, NOD1 undergoes a conformational change, leading to its oligomerization. This activated state facilitates the recruitment of the serine-threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), through a homotypic CARD-CARD interaction.[3] The recruitment of RIPK2 is a critical step, initiating a downstream signaling cascade that culminates in the activation of two major pro-inflammatory pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4]
Activation of these pathways leads to the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which are essential for orchestrating an innate immune response and recruiting immune cells to the site of infection.[5]
Figure 1: NOD1 Signaling Pathway
Small Molecule Inhibitors of the NOD1 Pathway
The development of small molecule inhibitors targeting the NOD1 pathway is an active area of research for the treatment of inflammatory diseases.[5] These inhibitors can be broadly categorized based on their mechanism of action, with a majority targeting the downstream signaling cascade rather than direct interaction with NOD1 itself. Several distinct chemical series have been identified that selectively inhibit NOD1-mediated signaling.[5]
Quantitative Data on NOD1 Antagonists
The following table summarizes the in vitro potency of several well-characterized NOD1 antagonists. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of NOD1-mediated responses, typically measured by NF-κB activation or IL-8 secretion.
| Compound Name | Chemical Class | Target | Assay Type | IC50 (µM) | Selectivity vs. NOD2 | Reference |
| Nodinitib-1 (ML130) | 2-Aminobenzimidazole | NOD1 Pathway | NF-κB Reporter (HEK293T) | 0.56 | >36-fold | [4] |
| ML146 | Purine-2,6-dione | NOD1 Pathway | NF-κB Reporter (HEK293T) | 1.5 | Moderate | [6] |
| GSK223 | Quinazolinone | NOD1 Pathway | IL-8 Secretion (293/hNOD1) | 0.026 | High | [6] |
| GSK966 | Aminobenzothiazole | NOD1 Pathway | IL-8 Secretion (293/hNOD1) | 0.2 | High | [6] |
| NOD-IN-1 | Not specified | NOD1 and NOD2 | NF-κB Reporter | 5.74 | Mixed inhibitor | [4] |
Experimental Protocols
The identification and characterization of NOD1 antagonists rely on a series of robust cell-based assays. The following sections provide detailed protocols for the key experiments used to evaluate inhibitor potency, selectivity, and mechanism of action.
NF-κB Luciferase Reporter Assay
This assay is a primary high-throughput screening method to identify inhibitors of NOD1-dependent NF-κB activation.[7]
Objective: To quantify the inhibitory effect of a compound on NOD1-mediated NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
Expression plasmids for human NOD1
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
NOD1 agonist (e.g., C12-iE-DAP or Tri-DAP)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, opaque cell culture plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Transfection: Co-transfect the cells with the NOD1 expression plasmid, NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the test compounds or vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Agonist Stimulation: Add the NOD1 agonist (e.g., C12-iE-DAP at a final concentration of 100 ng/mL) to the wells. Include unstimulated control wells. Incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: NF-κB Luciferase Reporter Assay Workflow
IL-8 Secretion Assay
This assay measures the production of a key downstream chemokine, IL-8, providing a more physiologically relevant readout of NOD1 pathway inhibition.[8]
Objective: To quantify the effect of a compound on NOD1-induced IL-8 secretion from cells.
Materials:
-
HEK293 cells stably expressing human NOD1 (293/hNOD1) or a relevant cell line with endogenous NOD1 expression (e.g., HCT116, THP-1).
-
NOD1 agonist (e.g., iE-DAP or Tri-DAP).
-
Test compounds.
-
Human IL-8 ELISA kit.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed 293/hNOD1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds or vehicle control for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a NOD1 agonist (e.g., 25 µg/mL Tri-DAP) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of IL-8 secretion for each compound concentration relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 value from the dose-response curve.
Selectivity Assays
To ensure that the inhibitory activity is specific to the NOD1 pathway, counter-screening against other related signaling pathways is essential.[6]
Objective: To determine the selectivity of a NOD1 inhibitor.
Methodology:
-
NOD2 Counter-screen: Perform the NF-κB luciferase reporter assay or IL-8 secretion assay using a cell line expressing NOD2 and stimulate with a NOD2-specific agonist, such as muramyl dipeptide (MDP).
-
TLR Counter-screen: Utilize cell lines expressing Toll-like receptors (e.g., TLR2, TLR4) and stimulate with their respective ligands (e.g., lipopolysaccharide for TLR4). Measure the downstream readout (e.g., IL-8 secretion).
-
RIPK2 Kinase Assay: To determine if the inhibitor directly targets RIPK2, perform an in vitro kinase assay with recombinant RIPK2 protein.
A selective NOD1 pathway inhibitor should not significantly inhibit signaling through these other pathways.[6]
MAPK Pathway Activation Assay
This assay investigates the effect of inhibitors on the MAPK signaling branch downstream of NOD1 activation.[9]
Objective: To assess the impact of a compound on NOD1-induced phosphorylation of MAPK pathway components.
Materials:
-
293/hNOD1 cells.
-
NOD1 agonist (e.g., Tri-DAP).
-
Test compounds.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting: phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK1/2, total ERK1/2.
-
Western blotting equipment and reagents.
Protocol:
-
Cell Treatment: Seed and treat 293/hNOD1 cells with the test compound and NOD1 agonist as described for the IL-8 secretion assay, but for a shorter duration (e.g., 1 hour).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK1/2.
-
Analysis: Visualize the protein bands and compare the levels of phosphorylated kinases in treated versus untreated cells to determine if the inhibitor blocks NOD1-mediated MAPK activation.
Mechanism of Action of NOD1 Pathway Inhibitors
The majority of reported selective NOD1 inhibitors, including those from the xanthine, quinazolinone, and aminobenzothiazole series, do not directly inhibit the kinase activity of RIPK2.[5] Instead, they are thought to act at a point in the signaling pathway upstream of RIPK2 activation or by disrupting the formation of the NOD1-RIPK2 signaling complex. This mechanism offers a potential advantage by preserving the function of RIPK2 in other signaling pathways, which may lead to a more favorable safety profile.
Figure 3: Loci of NOD1 Pathway Inhibition
Conclusion
The NOD1 signaling pathway represents a critical component of the innate immune system, and its aberrant activation is linked to various inflammatory conditions. The development of selective small molecule inhibitors of this pathway holds significant therapeutic promise. This guide has provided a comprehensive overview of the NOD1 signaling cascade, quantitative data on key antagonists, and detailed experimental protocols for their characterization. The continued exploration of novel chemical scaffolds and a deeper understanding of their precise mechanisms of action will be instrumental in advancing NOD1-targeted therapies from the laboratory to the clinic.
References
- 1. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway | PLOS One [journals.plos.org]
- 7. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway | PLOS One [journals.plos.org]
Biochemical Properties of NOD1 Antagonist-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of NOD1 antagonist-2, a potent and selective antagonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This document details its mechanism of action, inhibitory activity, and the experimental protocols used to characterize this compound, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.
Introduction to NOD1 and Its Antagonism
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor crucial for detecting pathogen-associated molecular patterns (PAMPs), primarily from Gram-negative bacteria. Upon recognition of its ligand, meso-diaminopimelic acid (iE-DAP), NOD1 initiates a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[1][2] While essential for host defense, aberrant NOD1 signaling is implicated in various inflammatory diseases.
This compound (also referred to as compound 66) is a 2-chloroquinazolin-4-ol derivative that has been identified as a potent, selective, and orally active antagonist of both human and mouse NOD1.[1][2][3][4] Its ability to selectively block the NOD1 signaling pathway makes it a valuable tool for studying the role of NOD1 in disease and a promising therapeutic candidate for managing NOD1-mediated inflammation.[1][2]
Quantitative Analysis of Inhibitory Activity
This compound has demonstrated potent and selective inhibition of NOD1 in various cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 |
| Human NOD1 (hNOD1) | HEK293 | NF-κB Reporter Assay | 0.8 nM |
| Mouse NOD1 (mNOD1) | HEK293 | NF-κB Reporter Assay | 32 nM |
Data sourced from MedChemExpress product datasheets and a publication by Liu et al. in the Journal of Medicinal Chemistry.[2][5][6]
Table 2: Selectivity Profile of this compound
| Target | Activity |
| Mouse NOD2 (mNOD2) | Minimal to no impact on activation |
| Human NOD2 (hNOD2) | Minimal to no impact on activation |
| RIPK2 | Minimal to no impact on activation |
| Human TLR2 | Minimal to no impact on activation |
| Human TLR4 | Minimal to no impact on activation |
| Human TLR9 | Minimal to no impact on activation |
This selectivity profile highlights the specific action of this compound on the NOD1 receptor, which is critical for minimizing off-target effects.[1]
Mechanism of Action
This compound exerts its inhibitory effect by directly engaging the NOD1 protein and disrupting the downstream signaling cascade.
Direct Binding to NOD1
Evidence for the direct interaction between this compound and the NOD1 protein was established using a Cellular Thermal Shift Assay (CETSA).[2] This assay demonstrated that the antagonist increases the thermal stability of the NOD1 protein, indicating a direct binding event.[2]
Inhibition of Downstream Signaling Pathways
Upon activation, NOD1 recruits the kinase RIPK2, leading to the activation of NF-κB and MAPK signaling pathways.[1][2] Western blot analysis has shown that this compound significantly inhibits the phosphorylation of key downstream signaling proteins, including RIPK2, p65 (a subunit of NF-κB), p38, and JNK.[2] This confirms that the antagonist effectively blocks the signal transduction downstream of NOD1 activation.
Signaling Pathways and Experimental Workflows
NOD1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical NOD1 signaling pathway and highlights the point of intervention by this compound.
NOD1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Antagonist Characterization
The following diagram outlines a typical experimental workflow for characterizing the activity of a NOD1 antagonist.
Workflow for Characterizing this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize this compound, based on standard laboratory practices and information inferred from the cited research.
NF-κB Reporter Gene Assay in HEK293 Cells
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting NOD1-mediated NF-κB activation.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are transiently co-transfected with expression plasmids for human or mouse NOD1, an NF-κB-dependent firefly luciferase reporter, and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, transfected cells are pre-incubated with serial dilutions of this compound for 1 hour.
-
Cells are then stimulated with a NOD1 agonist, such as C12-iE-DAP (N-dodecanoyl-γ-D-glutamyl-meso-diaminopimelic acid), at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Luciferase Assay:
-
Following a 6-8 hour stimulation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.
-
The normalized data are plotted against the logarithm of the antagonist concentration, and the IC50 value is determined using a non-linear regression analysis (four-parameter logistic fit).
-
Cytokine Secretion Assay in Immune Cells
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines and chemokines in a more physiologically relevant cell type.
Methodology:
-
Cell Culture:
-
Human monocytic THP-1 cells are differentiated into macrophage-like cells with phorbol (B1677699) 12-myristate 13-acetate (PMA). Alternatively, bone marrow-derived macrophages (BMDMs) from mice can be used.
-
-
Compound Treatment and Stimulation:
-
Differentiated cells are pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with a NOD1 agonist (e.g., C12-iE-DAP) or with heat-killed Helicobacter pylori.
-
-
Cytokine Measurement:
-
After 18-24 hours of stimulation, the cell culture supernatant is collected.
-
The concentrations of cytokines and chemokines (e.g., IL-6, TNF-α, CXCL1, CXCL8/IL-8) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each analyte.
-
-
Data Analysis:
-
The inhibition of cytokine secretion at each antagonist concentration is calculated relative to the stimulated control (no antagonist). IC50 values can be determined as described for the reporter assay.
-
Western Blot Analysis of Signaling Pathway Inhibition
Objective: To confirm that this compound inhibits the phosphorylation of downstream signaling proteins in the NOD1 pathway.
Methodology:
-
Cell Culture, Treatment, and Stimulation:
-
Cells (e.g., differentiated THP-1 cells) are pre-treated with this compound or a vehicle control for 1 hour.
-
Cells are then stimulated with a NOD1 agonist for a short period (e.g., 15-60 minutes) to induce protein phosphorylation.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of RIPK2, p65, p38, and JNK.
-
Antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin or GAPDH) are used as loading controls.
-
The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
Conclusion
This compound is a highly potent and selective inhibitor of the NOD1 signaling pathway with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its well-characterized mechanism of action, involving direct binding to NOD1 and subsequent blockade of downstream NF-κB and MAPK activation, makes it an invaluable tool for immunological research. The detailed biochemical and cellular data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for NOD1-driven inflammatory diseases.
References
Unlocking New Therapeutic Avenues: A Technical Guide to the Discovery and Synthesis of NOD1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key intracellular pattern recognition receptor that plays a critical role in the innate immune system.[1][2] It recognizes specific components of bacterial peptidoglycans, primarily from Gram-negative bacteria, triggering a signaling cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of NOD1 signaling has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and atopic diseases.[3] Consequently, the development of small molecule antagonists of NOD1 has emerged as a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and experimental validation of NOD1 antagonists, with a focus on key chemical scaffolds and the methodologies used to identify and characterize them.
The NOD1 Signaling Pathway
Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), NOD1 undergoes a conformational change and oligomerization. This leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2) via a caspase activation and recruitment domain (CARD-CARD) interaction. RIPK2 is then ubiquitinated, leading to the recruitment and activation of the TAK1 complex, which in turn activates the IKK complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes. Simultaneously, the TAK1 complex can also activate the MAPK pathway, further contributing to the inflammatory response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of NOD1 Antagonist-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of NOD1 antagonist-2, also known as ML146, a small molecule inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor. NOD1 is an intracellular pattern recognition receptor crucial to the innate immune system, recognizing peptidoglycan fragments from bacteria and triggering inflammatory responses. Its dysregulation has been implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. This document details the cellular targets of this compound, its quantitative inhibitory properties, and the experimental protocols used for its characterization.
Core Cellular Target: NOD1
The primary cellular target of this compound is the NOD1 protein . NOD1 is a member of the NOD-like receptor (NLR) family and plays a critical role in detecting intracellular bacterial components, specifically γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) found in the peptidoglycan of most Gram-negative and certain Gram-positive bacteria. Upon ligand recognition, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction initiates a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs), which in turn drive the expression of pro-inflammatory genes.[1][2][3] this compound exerts its inhibitory effect on this pathway.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of this compound (ML146) have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| NOD1 | NF-κB Luciferase Reporter | HEK293T | IC50 | 1536 nM | [4] |
| NOD2 | NF-κB Luciferase Reporter | HEK293T | IC50 | 12.66 µM | [4] |
| TNFα-induced NF-κB | IL-8 Secretion | MCF-7 | IC50 | >20 µM | [4] |
| Cytotoxicity | Alamar Blue | HEK293 | IC50 | >20 µM | [4] |
Table 1: In Vitro Inhibitory Activity of this compound (ML146)
| Parameter | Value | Comment | Reference |
| Selectivity for NOD1 over NOD2 | ~8.2-fold | Calculated from IC50 values. | [4] |
| Selectivity for NOD1 over TNFα pathway | >29-fold | Based on the ratio of IC50 values. | [4] |
Table 2: Selectivity Profile of this compound (ML146)
Signaling Pathways and Mechanism of Action
This compound functions by inhibiting the NOD1-mediated activation of downstream signaling pathways. The primary pathways affected are the NF-κB and MAPK pathways.
NOD1 Signaling Pathway
Upon activation by its ligand, NOD1 recruits RIPK2, leading to the activation of the IKK complex (IκB kinase). The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines and chemokines.[1][2] Simultaneously, the NOD1-RIPK2 signaling complex can activate MAPK pathways, including p38 and JNK, which contribute to the inflammatory response.[1][2]
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the inhibition of NOD1-mediated NF-κB activation in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of NOD1-dependent NF-κB activation.
Cell Line: HEK293T cells stably expressing a firefly luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293T-NF-κB-luc cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NOD1 agonist: γ-tri-DAP (L-Ala-γ-D-Glu-mDAP)
-
This compound (ML146)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in white, opaque 96-well plates at a density of 3 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS). Add 50 µL of the antagonist dilutions to the respective wells. For control wells, add 50 µL of assay medium with vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of the NOD1 agonist γ-tri-DAP at a concentration that elicits a submaximal response (e.g., 100 ng/mL). Add 50 µL of the agonist solution to all wells except the unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well. Mix gently and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
IL-8 Secretion Assay (ELISA)
This secondary assay confirms the inhibitory activity of this compound on a downstream effector function of NF-κB activation, the secretion of the pro-inflammatory chemokine IL-8.
Objective: To confirm the inhibition of NOD1-dependent IL-8 secretion by this compound.
Cell Line: MCF-7 human breast cancer cells, which endogenously express NOD1.
Materials:
-
MCF-7 cells
-
RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin
-
NOD1 agonist: γ-tri-DAP
-
This compound (ML146)
-
Human IL-8 ELISA kit
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI 1640. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Replace the medium with 100 µL of fresh assay medium (RPMI 1640 with 1% FBS) containing serial dilutions of this compound. For control wells, add assay medium with vehicle. Incubate for 1 hour at 37°C.
-
Stimulation: Add the NOD1 agonist γ-tri-DAP to a final concentration of 10 µg/mL to all wells except the unstimulated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
ELISA: Perform the human IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of IL-8 in each sample using a standard curve. Calculate the percentage of inhibition of IL-8 secretion for each antagonist concentration relative to the stimulated control.
Caption: Workflow for the IL-8 Secretion Assay.
Conclusion
This compound (ML146) is a selective inhibitor of the NOD1 signaling pathway. It effectively blocks NOD1-mediated activation of NF-κB and subsequent pro-inflammatory cytokine production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of NOD1. Further investigation into the effects of this antagonist on the MAPK pathway and its in vivo efficacy will be crucial for its potential development as a therapeutic agent for inflammatory disorders.
References
A Technical Guide to NOD1 Antagonism and NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nucleotide-binding Oligomerization Domain 1 (NOD1) is a critical intracellular pattern recognition receptor that plays a pivotal role in the innate immune system. Upon recognition of specific bacterial peptidoglycan components, NOD1 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. Dysregulation of the NOD1-NF-κB signaling axis is implicated in a range of inflammatory and autoimmune disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the NOD1 signaling pathway, the mechanism of its antagonism, and the modulation of NF-κB activity. It includes a summary of quantitative data for known NOD1 inhibitors and detailed protocols for key experimental assays used in their characterization.
The NOD1-Mediated NF-κB Signaling Pathway
NOD1 acts as a cytoplasmic sensor for components of bacterial peptidoglycan, primarily recognizing γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is characteristic of Gram-negative and certain Gram-positive bacteria.[1][2] Ligand recognition induces a conformational change and self-oligomerization of NOD1 through its central NACHT domain.[1][2] This activation facilitates the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via a CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[1][3][4]
Activated RIPK2 is crucial for downstream signaling, leading to the activation of both the NF-κB and MAPK pathways.[3] For the canonical NF-κB pathway, RIPK2 recruits and activates the IκB Kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO.[5][6] The IKK complex then phosphorylates the inhibitory protein IκBα.[7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65).[8] Freed from inhibition, the active NF-κB complex translocates to the nucleus, where it binds to specific DNA response elements to drive the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8/CXCL8).[5][6][9]
Quantitative Data on NOD1 Antagonists
Several classes of small-molecule NOD1 antagonists have been identified, including 2-aminobenzimidazoles and purine-2,6-diones.[10] These compounds are primarily characterized by their ability to inhibit NOD1-dependent NF-κB activation. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound Name | Alias | Chemical Class | Target | Assay Type | IC50 | Selectivity | Reference |
| Noditinib-1 | ML130 | 2-aminobenzimidazole | NOD1 | NF-κB Luciferase Reporter | 0.56 µM | ~36-fold vs. NOD2 | [10][11] |
| NOD-IN-1 | MDK19922 | Not Specified | NOD1/NOD2 | Not Specified | 5.74 µM (NOD1) | Mixed Inhibitor | [11] |
| NOD2 | 6.45 µM (NOD2) | [11] | |||||
| ML146 | CID-5310346 | Purine-2,6-dione | NOD1 | NF-κB Luciferase Reporter | < 1 µM | Selective vs. NOD2 & TNFα | [12] |
Experimental Protocols for Characterizing NOD1 Antagonists
Validating the activity and mechanism of NOD1 antagonists requires a multi-assay approach, progressing from cell-based reporter screens to more specific assays that probe distinct steps in the signaling pathway and downstream functional outcomes.
NF-κB Luciferase Reporter Assay
This is the primary high-throughput screening method to identify and quantify inhibitors of NOD1-mediated NF-κB transcriptional activity.[13][14] The assay uses a cell line (commonly HEK293T) engineered to express NOD1 and a luciferase reporter gene under the control of an NF-κB response element.[15][16]
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells co-transfected with NOD1 and an NF-κB-luciferase reporter plasmid into white, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[15]
-
Compound Pre-treatment: Prepare serial dilutions of the NOD1 antagonist. Remove the culture medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls. Incubate for 1-2 hours.[15]
-
Stimulation: Add the NOD1 agonist (e.g., 10-20 ng/mL TNF-α as a positive control for the pathway, or a specific NOD1 ligand like Tri-DAP) to the appropriate wells.[15][17] Include unstimulated, vehicle-treated wells as a negative control. Incubate the plate for 6-8 hours at 37°C.[15]
-
Cell Lysis: Aspirate the medium and gently wash the cells once with 100 µL of PBS. Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[15][18]
-
Luciferase Assay: Prepare the luciferase assay reagent according to the manufacturer's protocol. Using a luminometer with injectors, add 50-100 µL of the reagent to each well and measure the luminescence (Relative Light Units, RLU).[15][18]
-
Data Analysis: Normalize the RLU values of treated wells to the stimulated control wells. Plot the normalized values against the log of the antagonist concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for Phosphorylated IκBα (p-IκBα)
This assay provides direct evidence that an antagonist inhibits the signaling step immediately upstream of NF-κB release. A decrease in the level of phosphorylated IκBα upon stimulation indicates pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) in 6-well plates. Pre-treat the cells with the NOD1 antagonist for 1-2 hours, followed by stimulation with a NOD1 agonist for a short duration (e.g., 30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts and denature by boiling in Laemmli sample buffer. Separate 20-30 µg of protein on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[19][20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL (Enhanced Chemiluminescence) reagent and an imaging system.
-
-
Analysis: To normalize for protein loading, strip the blot and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.[21] Quantify band intensities using densitometry.
Co-Immunoprecipitation (Co-IP) for NOD1-RIPK2 Interaction
This assay determines if a NOD1 antagonist functions by disrupting the crucial interaction between activated NOD1 and its downstream adaptor, RIPK2.[22][23]
Detailed Protocol:
-
Cell Transfection and Lysis: Co-transfect HEK293T cells with plasmids encoding tagged versions of NOD1 (e.g., Myc-NOD1) and RIPK2 (e.g., FLAG-RIPK2).[23][24] Treat cells with the antagonist and/or agonist as required. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-Myc antibody) overnight at 4°C to capture the protein complex.
-
Add fresh protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using an antibody against the other tag (e.g., anti-FLAG antibody) to detect the co-precipitated protein (RIPK2).[23] A reduced signal in the antagonist-treated sample indicates disruption of the NOD1-RIPK2 interaction.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This method quantifies the downstream functional consequence of NOD1 inhibition by measuring the mRNA levels of NF-κB target genes, such as the chemokine IL-8.[25][26]
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., THP-1 monocytes) with the NOD1 antagonist and/or agonist for a suitable period (e.g., 4-6 hours) to allow for gene transcription.[10][25] Extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR:
-
Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., IL-8) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence increase in real-time as the PCR product accumulates.[27]
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the stimulated control.[28]
Conclusion
The development of potent and selective NOD1 antagonists holds significant promise for the treatment of diseases driven by excessive inflammation. A systematic and multi-faceted experimental approach is crucial for the discovery and validation of these therapeutic agents. By combining high-throughput reporter assays with detailed mechanistic studies, researchers can effectively characterize the modulation of the NF-κB pathway by NOD1 inhibitors. The protocols and data presented in this guide offer a robust framework for professionals in the field to advance the development of novel immunomodulatory drugs targeting the NOD1 signaling axis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Therapeutic targeting of NOD1 receptors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. Transcription of NOD1 and NOD2 and their interaction with CARD9 and RIPK2 in IFN signaling in a perciform fish, the Chinese perch, Siniperca chuatsi - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A Cross-Sectional Study to Evaluate the Alteration of Cytokine Expression and Activation of Inflammatory Pathway in Response to NOD1 and NOD2 Signal in Leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
The Effect of NOD1 Antagonism on MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the impact of NOD1 antagonism on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will explore the mechanism of NOD1 activation, its downstream signaling cascade leading to MAPK activation, and the inhibitory effects of a specific NOD1 antagonist, ML130. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this critical cellular process.
Introduction: NOD1 and the MAPK Signaling Pathway
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes specific peptidoglycan (PGN) motifs, primarily from Gram-negative bacteria, such as the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)[1][2]. Upon ligand binding, NOD1 undergoes a conformational change and oligomerizes, initiating a downstream signaling cascade.
A key adaptor protein, Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), is recruited to the activated NOD1 oligomer through homotypic CARD-CARD interactions[1][2]. This interaction is a critical juncture, leading to the activation of multiple downstream pathways, including the nuclear factor-kappa B (NF-κB) and the MAPK signaling pathways[1]. The activation of MAPK pathways—which encompass the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies—is essential for regulating a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.
NOD1 Antagonist-2 (ML130): A Specific Inhibitor of NOD1 Signaling
Given the role of NOD1 in inflammatory responses, the development of specific antagonists is of significant interest for therapeutic applications. For the purpose of this guide, we will focus on a well-characterized, potent, and selective NOD1 inhibitor, ML130 (also known as Nodinitib-1). ML130 has been shown to effectively block NOD1-induced NF-κB activation and subsequent inflammatory responses[3]. This guide will specifically detail its effects on the MAPK signaling cascade.
The NOD1 to MAPK Signaling Pathway
The canonical pathway for NOD1-mediated MAPK activation is initiated by the binding of its ligand, such as C12-iE-DAP (a potent synthetic agonist), to NOD1. This leads to the recruitment and activation of RIPK2. Activated RIPK2 then engages downstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn phosphorylates and activates the MAPK kinases (MKKs). These MKKs then phosphorylate and activate the respective MAPKs (p38, JNK, and ERK), leading to the phosphorylation of various transcription factors and other substrate proteins that mediate the cellular response.
References
A Technical Guide to Utilizing NOD1 Antagonists for Host-Pathogen Interaction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NOD1 in Innate Immunity
The innate immune system serves as the first line of defense against invading pathogens.[1][2] This system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1][3][4] Among the key PRRs are the Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs), a family of cytosolic sensors crucial for initiating inflammatory and antimicrobial responses.[2][5][6][7]
NOD1, a founding member of the NLR family, is ubiquitously expressed in various cell types, including epithelial and immune cells.[5][8] It plays a critical role in detecting components of the bacterial cell wall.[7] Specifically, NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a peptidoglycan (PGN) motif predominantly found in Gram-negative bacteria and certain Gram-positive bacteria.[2][8][9][10] Upon binding its ligand, NOD1 triggers complex signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][5][8][11]
Given its central role in orchestrating the immune response to bacterial invaders, NOD1 has become a significant target for studying host-pathogen dynamics and for the development of novel therapeutics for inflammatory diseases.[12] NOD1 antagonists are invaluable chemical tools that allow researchers to selectively block this pathway, thereby enabling the precise dissection of its contribution to infection, inflammation, and overall disease pathogenesis.[10] This guide provides an in-depth overview of the NOD1 signaling pathway, a summary of key antagonists, detailed experimental protocols for their use, and their application in the study of host-pathogen interactions.
The NOD1 Signaling Pathway
The activation of NOD1 by its specific PGN ligand, iE-DAP, initiates a well-defined signaling cascade. Understanding this pathway is essential for contextualizing the mechanism of action of NOD1 antagonists.
-
Ligand Recognition: Bacterial iE-DAP enters the host cell cytosol through various mechanisms, including bacterial secretion systems or phagocytosis.[5][8] In the cytosol, iE-DAP is directly recognized by the leucine-rich repeat (LRR) domain of NOD1.[2][3]
-
Conformational Change and Oligomerization: Ligand binding induces a conformational change in NOD1, leading to its self-oligomerization through the central nucleotide-binding (NACHT) domain.[2][10]
-
RICK/RIPK2 Recruitment: Activated NOD1 recruits the serine-threonine kinase RIPK2 (also known as RICK) via a homotypic interaction between their respective caspase activation and recruitment domains (CARD).[1][2][5]
-
Downstream Activation: RIPK2 is the critical downstream adaptor that connects NOD1 to two major signaling pathways:
-
NF-κB Pathway: RIPK2 interacts with the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of the NF-κB inhibitor, IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-8, TNF-α), chemokines, and antimicrobial peptides.[1][2][11]
-
MAPK Pathway: RIPK2 activation also triggers the Mitogen-Activated Protein Kinase (MAPK) pathway, further contributing to the inflammatory response.[1][10]
-
-
Interferon Response: In some contexts, NOD1 activation can also lead to the production of Type I interferons (IFNs) through a pathway involving TRAF3, TBK1/IKKε, and the transcription factor IRF7.[11][13]
Antagonists of NOD1 typically function by preventing ligand binding or blocking the conformational changes required for receptor activation and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Role of Nods in bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like Receptors in Inborn Errors of Immunity in Children: Diagnostic Potential and Therapeutic Frontiers—A Review of the Latest Data [mdpi.com]
- 5. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nodosome: Nod1 and Nod2 control bacterial infections and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOD-LRR proteins: role in host-microbial interactions and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOD1 in the modulation of host–microbe interactions and inflammatory bone resorption in the periodontal disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of NOD1 receptors | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleotide-binding oligomerization domain (NOD) inhibitors: a rational approach toward inhibition of NOD signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Role and Analysis of NOD1 Antagonists in Sterile Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile inflammation, a host's inflammatory response to non-infectious stimuli such as tissue injury, metabolic dysregulation, and environmental irritants, is a critical component of numerous chronic diseases. The nucleotide-binding oligomerization domain-containing protein 1 (NOD1) has emerged as a key intracellular sensor in orchestrating these inflammatory responses, independent of microbial pathogens. Activation of NOD1 triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and chemokines, making it a compelling therapeutic target for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the use of NOD1 antagonists in preclinical sterile inflammation models, with a focus on experimental protocols, quantitative data analysis, and the underlying signaling pathways.
The NOD1 Signaling Pathway in Sterile Inflammation
NOD1, a member of the NOD-like receptor (NLR) family, is ubiquitously expressed and recognizes specific peptidoglycan (PGN) fragments, primarily γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is characteristic of Gram-negative bacteria.[1][2] However, growing evidence indicates that NOD1 can also be activated by endogenous danger-associated molecular patterns (DAMPs) released during cellular stress and tissue damage, thereby initiating sterile inflammation.
Upon activation, NOD1 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2).[3] This interaction, mediated by their respective caspase activation and recruitment domains (CARD), is a critical juncture in the signaling cascade.[3] RIPK2 activation leads to the recruitment of downstream signaling components, including the IKK complex (IκB kinase) and MAPKs (mitogen-activated protein kinases).[1] This ultimately results in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., IL-8/CXCL8).[4][5]
Key NOD1 Antagonists in Preclinical Research
Several small molecule inhibitors targeting the NOD1 signaling pathway have been developed and characterized. This guide focuses on two prominent examples:
-
ML130 (Nodinitib-1): A member of the 2-aminobenzimidazole (B67599) class, ML130 is a potent and selective inhibitor of NOD1-dependent NF-κB activation.[4]
-
ML146: Belonging to the purine-2,6-dione (B11924001) class, ML146 is another selective NOD1 antagonist, though it exhibits more moderate selectivity compared to ML130.[4]
In Vitro Models for Evaluating NOD1 Antagonist Efficacy
Cell-based assays are fundamental for the initial screening and characterization of NOD1 antagonists.
NF-κB Reporter Gene Assay in HEK293T Cells
This assay is a widely used method to quantify the inhibitory effect of compounds on NOD1-mediated NF-κB activation.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 96-well plates at a density of 3-5 x 104 cells per well.
-
Co-transfect cells with a plasmid encoding an NF-κB-driven luciferase reporter and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of the NOD1 antagonist (e.g., ML130, ML146) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a specific NOD1 agonist, such as C12-iE-DAP (10 µM), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB luciferase activity to the control reporter activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle-treated, agonist-stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Pro-inflammatory Cytokine Secretion Assay in THP-1 Cells
Human monocytic THP-1 cells, which endogenously express functional NOD1, provide a more physiologically relevant model to assess the impact of antagonists on cytokine production.[4]
Experimental Protocol:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
Seed cells in 24-well plates at a density of 1 x 106 cells per well.
-
-
Compound Treatment and Stimulation:
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-8 (or other relevant cytokines like TNF-α) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine secretion for each antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data from In Vitro Assays
The following table summarizes the reported IC50 values for ML130 and ML146 in THP-1 cells.
| Antagonist | Target | Assay | Agonist | IC50 (µM) | Reference |
| ML130 | NOD1 | IL-8 Secretion | C12-iE-DAP | 2.97 ± 0.31 | [4] |
| NOD2 | IL-8 Secretion | MDP | > 50 | [4] | |
| ML146 | NOD1 | IL-8 Secretion | C12-iE-DAP | 10.5 ± 1.32 | [4] |
| NOD2 | IL-8 Secretion | MDP | 32.2 ± 5.16 | [4] |
In Vivo Models of Sterile Inflammation
Animal models are crucial for evaluating the therapeutic potential of NOD1 antagonists in a complex physiological setting.
Alum-Induced Peritonitis
Alum (aluminum hydroxide) is a widely used vaccine adjuvant that induces a sterile inflammatory response characterized by the recruitment of neutrophils and monocytes.
Experimental Protocol:
-
Animal Model:
-
Use 8-12 week old C57BL/6 mice.
-
-
Antagonist Administration:
-
Administer the NOD1 antagonist (e.g., ML130) or vehicle control via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and time before the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Inject 1 mg of alum suspended in sterile PBS intraperitoneally.
-
-
Sample Collection and Analysis (4-24 hours post-injection):
-
Euthanize the mice and perform peritoneal lavage with sterile PBS.
-
Determine the total number of infiltrating cells in the peritoneal lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations stained with Wright-Giemsa.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines (e.g., CXCL1/KC, CCL2/MCP-1) in the peritoneal lavage fluid by ELISA.
-
Expected Quantitative Outcomes:
-
Dose-dependent reduction in the total number of peritoneal exudate cells.
-
Significant decrease in the number of infiltrating neutrophils and monocytes.
-
Reduced levels of key pro-inflammatory cytokines and chemokines in the peritoneal fluid.
Thioglycollate-Induced Peritonitis
Thioglycollate broth is another potent inducer of sterile peritonitis, leading to a robust influx of neutrophils followed by macrophages.
Experimental Protocol:
-
Animal Model:
-
Use 8-12 week old C57BL/6 mice.
-
-
Antagonist Administration:
-
Administer the NOD1 antagonist or vehicle control as described for the alum-induced model.
-
-
Induction of Peritonitis:
-
Inject 1 ml of 3% thioglycollate broth intraperitoneally.
-
-
Sample Collection and Analysis (4-72 hours post-injection):
-
Perform peritoneal lavage and analyze the cellular infiltrate and inflammatory mediators as described for the alum-induced model at various time points to capture the dynamic inflammatory response.
-
Expected Quantitative Outcomes:
-
Significant attenuation of neutrophil and macrophage recruitment to the peritoneal cavity at early and later time points, respectively.
-
Dose-dependent reduction in the levels of pro-inflammatory cytokines and chemokines in the peritoneal exudate.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Nod1-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of NOD1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor crucial to the innate immune system.[1][2] It recognizes specific peptidoglycan (PGN) motifs, primarily γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is found in the cell walls of many Gram-negative and certain Gram-positive bacteria.[1][3][4] Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and MAPK pathways.[5][6] This results in the production of pro-inflammatory cytokines and chemokines, mounting an immune response.[7][8] Dysregulation of NOD1 signaling has been implicated in various inflammatory and autoimmune diseases, making it a promising therapeutic target.[2]
These application notes provide detailed protocols for in vitro studies of NOD1 antagonists, focusing on cellular assays to determine their efficacy and mechanism of action.
NOD1 Signaling Pathway
The activation of NOD1 by its ligand, iE-DAP, initiates a signaling cascade that is critical for the innate immune response. The pathway begins with the recognition of iE-DAP by the leucine-rich repeat (LRR) domain of NOD1.[9] This binding event induces a conformational change and oligomerization of NOD1, which then recruits the serine/threonine kinase RIPK2 (also known as RICK) through a CARD-CARD interaction.[10][11][12] RIPK2 activation is a pivotal step, leading to the recruitment and activation of the IKK complex (IκB kinase).[13] The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation.[13] This releases NF-κB to translocate into the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-8, TNF-α), chemokines, and other immune mediators.[7][13]
Caption: NOD1 signaling pathway upon recognition of bacterial PGN.
Experimental Protocols
NF-κB Reporter Gene Assay
This assay is a common method to screen for NOD1 inhibitors by measuring the activity of the NF-κB transcription factor.[5]
Objective: To determine the inhibitory effect of a compound on NOD1-mediated NF-κB activation.
Cell Line: HEK293 cells stably expressing NOD1 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP - secreted embryonic alkaline phosphatase).
Materials:
-
HEK293-NOD1-NF-κB reporter cell line
-
DMEM with 10% FBS, penicillin/streptomycin
-
Test compounds (potential NOD1 antagonists)
-
Positive control inhibitor: ML130 (a known NOD1 inhibitor)[15][16]
-
Luciferase or SEAP assay reagent
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed HEK293-NOD1-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (ML130).
-
Remove the culture medium and add fresh medium containing the different concentrations of the compounds to the wells.
-
Incubate for 1 hour.
-
-
NOD1 Activation:
-
Prepare a solution of the NOD1 agonist (e.g., 10 µM C12-iE-DAP).[17]
-
Add the agonist to the wells containing the test compounds. Include a vehicle control (no agonist) and a positive control (agonist only).
-
Incubate for 24 hours.
-
-
Reporter Gene Assay:
-
Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to the vehicle control.
-
Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control.
-
Determine the IC50 value for each compound.
-
Cytokine Secretion Assay (ELISA)
This assay measures the production of pro-inflammatory cytokines, such as IL-8 or TNF-α, which are downstream products of NOD1 activation.[7]
Objective: To quantify the inhibition of NOD1-induced cytokine production by a test compound.
Cell Line: THP-1 (human monocytic cell line) or A549 (human lung epithelial cell line).[7][14] THP-1 cells express functional levels of NOD1.[7]
Materials:
-
THP-1 or A549 cells
-
RPMI-1640 (for THP-1) or F-12K (for A549) medium with 10% FBS, penicillin/streptomycin
-
NOD1 agonist: C12-iE-DAP[7]
-
Test compounds
-
Positive control inhibitor: ML130
-
LPS (as a control for TLR4 pathway specificity)
-
ELISA kits for human IL-8 or TNF-α
-
96-well cell culture plates
-
ELISA plate reader
Protocol:
-
Cell Seeding: Seed THP-1 or A549 cells in a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds or ML130 for 1 hour.[8]
-
-
NOD1 Stimulation:
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for IL-8 or TNF-α on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve from the cytokine standards.
-
Calculate the concentration of the cytokine in each sample.
-
Determine the percentage of inhibition and IC50 values for the test compounds.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro screening of NOD1 antagonists.
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format for easy comparison of the efficacy of different NOD1 antagonists.
Table 1: Inhibitory Activity of Test Compounds on NOD1-Mediated NF-κB Activation
| Compound | IC50 (µM) for NF-κB Inhibition |
| ML130 (Control) | 0.56[15] |
| NOD1 antagonist-2 | Data not available |
| NOD1/-IN-1 | 0.033[15] |
| Test Compound A | Insert experimental value |
| Test Compound B | Insert experimental value |
Table 2: Inhibition of NOD1-Induced IL-8 Secretion in THP-1 Cells
| Compound | IC50 (µM) for IL-8 Inhibition |
| ML130 (Control) | 2.97[7] |
| Test Compound A | Insert experimental value |
| Test Compound B | Insert experimental value |
Conclusion
The described in vitro protocols provide a robust framework for the identification and characterization of novel NOD1 antagonists. The NF-κB reporter gene assay serves as an excellent primary high-throughput screening method, while the cytokine secretion assay provides a more physiologically relevant secondary validation. Consistent and well-documented experimental procedures are essential for obtaining reproducible and reliable data in the pursuit of new therapeutics targeting the NOD1 signaling pathway.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. invivogen.com [invivogen.com]
- 4. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists | MDPI [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 11. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. NOD1, NOD2, and NLRC5 Receptors in Antiviral and Antimycobacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for NOD1 Antagonist-2 in THP-1 Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NOD1 antagonist-2 in assays involving the THP-1 human monocytic cell line. This document includes detailed protocols for cell culture, differentiation, and key functional assays to characterize the inhibitory activity of this compound on the NOD1 signaling pathway.
Introduction to NOD1 and THP-1 Cells
The Nucleotide-binding Oligomerization Domain 1 (NOD1) is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria.[1][2] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]
The human monocytic leukemia cell line, THP-1, is an established and widely used model for studying monocyte and macrophage functions.[6][7] THP-1 cells endogenously express functional NOD1, making them a physiologically relevant in vitro system for screening and characterizing NOD1 inhibitors.[6][8] These cells can be maintained as monocytes in suspension or differentiated into adherent macrophage-like cells.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on THP-1 cells. This data is illustrative and generated based on the typical performance of selective NOD1 antagonists.
Table 1: Effect of this compound on THP-1 Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 6.1 |
| 25 | 94.2 ± 5.9 |
| 50 | 92.5 ± 6.3 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Inhibition of C12-iE-DAP-induced IL-8 Production by this compound
| Treatment | IL-8 Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 55 ± 15 | - |
| C12-iE-DAP (10 µM) | 850 ± 75 | 0 |
| C12-iE-DAP (10 µM) + this compound (1 µM) | 550 ± 60 | 35.3 |
| C12-iE-DAP (10 µM) + this compound (5 µM) | 280 ± 45 | 67.1 |
| C12-iE-DAP (10 µM) + this compound (10 µM) | 150 ± 30 | 82.4 |
| C12-iE-DAP (10 µM) + this compound (25 µM) | 80 ± 20 | 90.6 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibition of C12-iE-DAP-induced NF-κB Activation by this compound
| Treatment | Relative Luciferase Units (RLU) | % Inhibition |
| Vehicle Control | 1.0 ± 0.2 | - |
| C12-iE-DAP (10 µM) | 15.5 ± 2.1 | 0 |
| C12-iE-DAP (10 µM) + this compound (1 µM) | 9.8 ± 1.5 | 36.8 |
| C12-iE-DAP (10 µM) + this compound (5 µM) | 4.2 ± 0.8 | 72.9 |
| C12-iE-DAP (10 µM) + this compound (10 µM) | 2.1 ± 0.5 | 86.5 |
| C12-iE-DAP (10 µM) + this compound (25 µM) | 1.3 ± 0.3 | 91.6 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
For differentiation into macrophage-like cells, seed THP-1 monocytes into the desired culture plates at a density of 5 x 10⁵ cells/mL in complete medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation.
-
After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, PMA-free complete medium and allow the cells to rest for 24 hours before proceeding with experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of this compound.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Protocol:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the antagonist dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the antagonist).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Production Assay (ELISA for IL-8)
This protocol measures the inhibitory effect of this compound on NOD1-mediated IL-8 production.
Materials:
-
Differentiated THP-1 cells in a 24-well plate
-
This compound
-
C12-iE-DAP (a potent NOD1 agonist)[10]
-
Human IL-8 ELISA kit
Protocol:
-
Seed and differentiate THP-1 cells in a 24-well plate.
-
Prepare dilutions of this compound in complete medium.
-
Pre-treat the cells by adding the antagonist dilutions and incubate for 1 hour at 37°C.[8]
-
Prepare a stock solution of C12-iE-DAP.
-
Stimulate the cells by adding C12-iE-DAP to a final concentration of 10 µM to all wells except the vehicle control.
-
Incubate the plate for 20-24 hours at 37°C.[8]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.[11][12]
NF-κB Reporter Assay
This assay quantifies the inhibition of NOD1-mediated NF-κB activation using a THP-1 cell line stably expressing an NF-κB-inducible luciferase reporter.[13][14][15][16]
Materials:
-
THP-1 NF-κB luciferase reporter cell line
-
This compound
-
C12-iE-DAP
-
Luciferase assay reagent
Protocol:
-
Seed the THP-1 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well.
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Pre-treat the cells with the antagonist dilutions for 1 hour at 37°C.
-
Stimulate the cells with C12-iE-DAP at a final concentration of 10 µM.
-
Incubate the plate for 6 hours at 37°C.[13]
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Express the results as relative luciferase units (RLU) or as a percentage of the stimulated control.
Visualizations
Caption: NOD1 signaling pathway leading to pro-inflammatory gene expression.
Caption: Workflow for evaluating this compound in THP-1 cells.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. THP-1 Cells and Pro-inflammatory Cytokine Production: An in Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THP-1 Cells and Pro-inflammatory Cytokine Production: An in Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. accegen.com [accegen.com]
- 16. invivogen.com [invivogen.com]
Application Notes and Protocols for NOD1 Antagonist-2 in HEK293T Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of a representative NOD1 antagonist, referred to herein as NOD1 Antagonist-2, in HEK293T cell-based reporter assays. This document outlines the underlying principles, detailed experimental protocols, data analysis, and expected outcomes for screening and characterizing NOD1 inhibitors. For the purpose of these notes, the well-characterized NOD1 inhibitor ML130 (CID-1088438) will be used as a practical example of a "this compound".
Introduction to NOD1 Signaling and Reporter Assays
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor crucial to the innate immune system.[1][2] It detects specific peptidoglycan fragments from bacteria, primarily meso-diaminopimelic acid (meso-DAP) found in Gram-negative bacteria, triggering a signaling cascade.[1] This activation leads to the recruitment of the serine-threonine kinase RIPK2, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory disorders, making it a significant target for therapeutic intervention.[1][3][4][5]
HEK293T cells are a common platform for studying NOD1 signaling due to their low endogenous NOD1 expression, providing a clean background for introducing reporter gene constructs.[6] These reporter assays typically involve the co-transfection of a NOD1 expression plasmid and a reporter plasmid where a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) is under the control of an NF-κB response element.[6][7][8][9][10] Upon NOD1 activation by an agonist, the subsequent NF-κB activation drives the expression of the reporter gene, which can be quantified.[6][7][9][10] This system allows for the screening and characterization of NOD1 antagonists by measuring the reduction in reporter gene activity in the presence of the compound.[8]
Key Signaling Pathway
The activation of NOD1 by its ligand, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) or the synthetic analog Tri-DAP, initiates a signaling cascade that is central to the reporter assay. The diagram below illustrates this pathway.
Caption: NOD1 signaling pathway leading to NF-κB activation and reporter gene expression.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing an NF-κB-luciferase reporter construct (e.g., 293T-kB-LV-LUC).[3][4] Alternatively, transient transfection can be performed.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics if applicable.
-
This compound: e.g., ML130 (CID-1088438).[3]
-
Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.
-
Reagents for Luciferase Assay: Steady-Glo® Luciferase Assay System or equivalent.[3][4]
-
Control Inhibitor: A known inhibitor of the NF-κB pathway for positive control of inhibition.
-
Vehicle Control: DMSO.
Experimental Workflow Diagram
The following diagram outlines the key steps in the HEK293T reporter assay for screening NOD1 antagonists.
Caption: Experimental workflow for the NOD1 antagonist HEK293T reporter assay.
Detailed Protocol
-
Cell Seeding:
-
Culture HEK293T NF-κB-luciferase reporter cells in DMEM with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 1.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1.5 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition (Antagonist Pre-incubation):
-
Prepare serial dilutions of this compound (e.g., ML130) in DMEM. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include the following controls on each plate:
-
Vehicle Control: Medium with DMSO (at the same final concentration as the antagonist wells). This represents 100% NOD1 activity.
-
No Agonist Control: Medium with DMSO but without the NOD1 agonist. This serves as the baseline for NF-κB activity.
-
Positive Inhibitor Control: A known inhibitor of the pathway.
-
-
Remove the culture medium from the wells and add 50 µL of the diluted antagonist or control solutions.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare a 2X working solution of the NOD1 agonist (e.g., γ-tri-DAP) in DMEM. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
Add 50 µL of the 2X agonist solution to each well (except the "No Agonist Control" wells, to which 50 µL of medium is added).
-
Incubate the plate for 16-18 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent to each well equal to the volume of the culture medium (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The primary output of this assay is the luminescence signal, which is proportional to the level of NF-κB activation. Data should be normalized and analyzed to determine the potency of the antagonist.
Data Normalization:
Percentage inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - [(Luminescence_sample - Luminescence_no_agonist) / (Luminescence_vehicle - Luminescence_no_agonist)])
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic curve.
Representative Quantitative Data
The following tables summarize the expected data for a selective NOD1 antagonist like ML130.
Table 1: Potency and Selectivity of this compound (ML130)
| Assay Type | Target Pathway | Agonist | IC50 (µM) | Selectivity vs. NOD2 |
| HEK293T NF-κB Luciferase Reporter Assay | NOD1 | γ-tri-DAP | 0.52 | >40-fold |
| HEK293T NF-κB Luciferase Reporter Assay | NOD2 | MDP | >20 | - |
| HEK293T NF-κB Luciferase Reporter Assay | TNFα | TNFα | >20 | - |
Data derived from publicly available high-throughput screening data for ML130 (CID-1088438).[3]
Table 2: Example Dose-Response Data for this compound
| Antagonist Conc. (µM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 500,000 | 0% |
| 0.1 | 450,000 | 10% |
| 0.5 | 255,000 | 49% |
| 1.0 | 120,000 | 76% |
| 5.0 | 30,000 | 94% |
| 20.0 | 15,000 | 97% |
| No Agonist Control | 10,000 | 100% |
Illustrative data for demonstration purposes.
Troubleshooting and Considerations
-
High Background Signal: This may be due to auto-activation from NOD1 overexpression.[6] Titrate the amount of NOD1 expression plasmid during transfection to find an optimal level.
-
Low Signal-to-Background Ratio: Optimize the concentration of the NOD1 agonist to achieve a robust signal. Ensure the health and viability of the HEK293T cells.
-
Compound Cytotoxicity: It is crucial to perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to ensure that the observed inhibition is not due to cell death.
-
Specificity: To confirm that the antagonist is specific for the NOD1 pathway, it should be tested in counter-screens against other NF-κB activating pathways, such as those stimulated by TNFα or the NOD2 agonist MDP.[3][4]
By following these detailed application notes and protocols, researchers can effectively utilize HEK293T reporter assays to identify and characterize novel NOD1 antagonists for potential therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation [frontiersin.org]
Application Notes and Protocols: C12-iE-DAP Co-treatment with NOD1 Antagonist-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent NOD1 agonist C12-iE-DAP in conjunction with a selective NOD1 antagonist, herein referred to as NOD1 antagonist-2. This combination is a powerful tool for elucidating the NOD1 signaling pathway, validating NOD1-dependent cellular responses, and screening for novel therapeutic inhibitors.
Introduction to NOD1 Signaling
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor (PRR) crucial to the innate immune system.[1][2] It detects specific peptidoglycan (PGN) motifs from bacteria, primarily the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[3][4] C12-iE-DAP is a synthetic, acylated derivative of iE-DAP that acts as a highly potent NOD1 agonist, stimulating the pathway at concentrations 100- to 1000-fold lower than iE-DAP.[3]
Upon binding C12-iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (RICK).[3][5] This interaction, mediated by their respective CARD domains, triggers a signaling cascade that activates the NF-κB and MAPK pathways.[6][7][8] The ultimate result is the transcription and production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which are critical for host defense.[3][9] Given its role in inflammatory processes, aberrant NOD1 signaling has been linked to several chronic inflammatory diseases, making it a key target for therapeutic intervention.[1][2][10]
Principle of Co-Treatment
Co-treatment with the specific agonist C12-iE-DAP and a NOD1 antagonist allows for the precise investigation of the NOD1 signaling pathway. C12-iE-DAP provides a robust and specific activation of the pathway, while the antagonist competitively or allosterically inhibits this activation.[8][11] This approach is fundamental for:
-
Validating Target Engagement: Confirming that a cellular response is indeed mediated by NOD1.
-
Screening for Inhibitors: Quantifying the efficacy of potential NOD1 antagonists in a biologically relevant context.[12][13]
-
Elucidating Downstream Pathways: Dissecting the specific signaling events downstream of NOD1 activation.
NOD1 Signaling Pathway
The diagram below illustrates the canonical NOD1 signaling pathway initiated by C12-iE-DAP and the point of inhibition by a NOD1 antagonist.
References
- 1. portlandpress.com [portlandpress.com]
- 2. NOD1 and NOD2 in inflammation, immunity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 7. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are NOD2 antagonists and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. NOD1 and NOD2: signaling, host defense, and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for NOD1 Antagonist Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction to NOD1 and its Role in Inflammation
Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1] Unlike Toll-like receptors (TLRs) that typically recognize extracellular or endosomal microbial components, NOD1 detects cytosolic pathogen-associated molecular patterns (PAMPs).[1] Specifically, NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell wall of most Gram-negative and certain Gram-positive bacteria.[2][3]
Upon activation by its ligand, NOD1 undergoes a conformational change and oligomerization, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction, mediated by their respective caspase activation and recruitment domains (CARD), is a critical step in the signaling cascade.[1] The formation of the NOD1-RIPK2 complex initiates downstream signaling pathways, primarily activating nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] This leads to the transcription of various pro-inflammatory genes, resulting in the production of cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines that drive inflammatory responses and recruit immune cells to the site of infection or injury.[2]
Given its central role in initiating inflammation, dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory and autoimmune diseases.[1] Consequently, the development of specific NOD1 antagonists is a promising therapeutic strategy for modulating these conditions.
Featured NOD1 Antagonist: ML130 (Nodinitib-1)
ML130, also known as Nodinitib-1, is a potent and selective small-molecule inhibitor of NOD1.[1][5] It has been shown to inhibit NOD1-induced NF-κB activation with high selectivity over the related receptor NOD2.[5] Mechanistic studies suggest that ML130 may alter the conformation of the NOD1 protein and affect its subcellular localization.[1] Due to its specificity, ML130 is a valuable tool for investigating the role of NOD1 in various disease models and serves as a lead compound for the development of novel anti-inflammatory therapeutics.
NOD1 Signaling Pathway
The following diagram illustrates the canonical NOD1 signaling pathway, leading to the production of inflammatory mediators.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of NOD1 antagonists in mouse models of inflammation. The peritonitis model is presented as a representative example of acute inflammation.
In Vivo Model: Zymosan-Induced Peritonitis in Mice
This model induces a sterile acute inflammatory response characterized by the recruitment of neutrophils and the release of inflammatory mediators into the peritoneal cavity.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
NOD1 Antagonist (e.g., ML130)
-
Vehicle for antagonist (e.g., 10% DMSO, 40% PEG400, 50% sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles (27-30G)
-
Tubes for sample collection
-
Reagents for cell counting and cytokine analysis (ELISA kits)
Protocol:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment with ad libitum access to food and water.
-
Preparation of Reagents:
-
Prepare a Zymosan A suspension at 1 mg/mL in sterile PBS. Vortex thoroughly before each injection.
-
Prepare the NOD1 antagonist solution in the appropriate vehicle at the desired concentration. For example, ML130 can be prepared for intraperitoneal (i.p.) or other routes of administration. A pilot study to determine the optimal dose is recommended.
-
-
Experimental Groups:
-
Group 1: Vehicle control + PBS injection
-
Group 2: Vehicle control + Zymosan A injection
-
Group 3: NOD1 antagonist + Zymosan A injection
-
-
Antagonist Administration:
-
Administer the NOD1 antagonist or vehicle to the respective groups. For a prophylactic effect, administer the antagonist 1 hour before the inflammatory challenge. For a therapeutic effect, administration can be timed after the challenge. The route of administration (e.g., i.p., intravenous, oral) should be chosen based on the antagonist's properties and the experimental question.
-
-
Induction of Peritonitis:
-
Inject 0.5 mL of the 1 mg/mL Zymosan A suspension (0.5 mg per mouse) intraperitoneally. Inject the control group with 0.5 mL of sterile PBS.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 4-6 hours after Zymosan injection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a peritoneal lavage by injecting 5 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Analysis of Inflammatory Readouts:
-
Cellular Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and perform a total leukocyte count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and other immune cells.
-
Cytokine and Chemokine Levels: Use the supernatant from the centrifuged lavage fluid to measure the concentration of key inflammatory mediators such as TNF-α, IL-6, IL-1β, and CXCL1/KC using specific ELISA kits.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils and its activity in tissue homogenates (e.g., from the peritoneal lining) can be used as a quantitative measure of neutrophil infiltration.
-
Experimental Workflow for In Vivo Antagonist Testing
The diagram below outlines a typical workflow for evaluating a NOD1 antagonist in a mouse model of inflammation.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the administration of a NOD1 antagonist in a mouse model of acute inflammation, based on the known function of the NOD1 pathway. The values are illustrative and will vary depending on the specific model, antagonist dose, and timing.
Table 1: Effect of NOD1 Antagonist on Peritoneal Cellular Infiltration
| Treatment Group | Total Leukocytes (x10⁶ cells/mL) | Neutrophils (x10⁶ cells/mL) |
| Vehicle + PBS | 0.1 ± 0.05 | < 0.01 |
| Vehicle + Zymosan A | 8.5 ± 1.2 | 7.2 ± 1.0 |
| NOD1 Antagonist + Zymosan A | 4.2 ± 0.8 | 3.5 ± 0.6 |
| Illustrative data representing a significant reduction compared to the Vehicle + Zymosan A group (p < 0.05). |
Table 2: Effect of NOD1 Antagonist on Peritoneal Cytokine and Chemokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | CXCL1/KC (pg/mL) |
| Vehicle + PBS | < 20 | < 30 | < 15 |
| Vehicle + Zymosan A | 850 ± 150 | 1200 ± 200 | 2500 ± 400 |
| NOD1 Antagonist + Zymosan A | 400 ± 90 | 550 ± 110 | 1100 ± 250* |
| Illustrative data representing a significant reduction compared to the Vehicle + Zymosan A group (p < 0.05). |
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers interested in investigating the therapeutic potential of NOD1 antagonists in preclinical mouse models of inflammation. The use of specific antagonists like ML130, combined with well-characterized inflammatory models, will be instrumental in elucidating the precise role of NOD1 in various diseases and in advancing the development of novel anti-inflammatory drugs. Careful experimental design, including appropriate controls and quantitative outcome measures, is essential for obtaining robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NOD1 contributes to mouse host defense against Helicobacter pylori via induction of type I IFN and activation of the ISGF3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOD1/RIP2 signalling enhances the microglia-driven inflammatory response and undergoes crosstalk with inflammatory cytokines to exacerbate brain damage following intracerebral haemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring IL-8 Secretion Inhibition with NOD1 Antagonist-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system.[1][2][3] Upon recognition of specific peptidoglycan (PGN) fragments from bacteria, NOD1 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including interleukin-8 (IL-8).[4][5][6] The over-activation of this pathway is associated with various inflammatory diseases, making NOD1 a promising therapeutic target.[3][7] NOD1 antagonists are being investigated for their potential to modulate inflammatory responses. This application note provides a detailed protocol for measuring the inhibition of NOD1-mediated IL-8 secretion using a specific compound, NOD1 antagonist-2.
NOD1 Signaling Pathway
Upon binding of its ligand, such as Tri-DAP, in the cytoplasm, NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2).[1] This interaction facilitates the activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][7] The activation of these pathways results in the transcription of genes encoding for pro-inflammatory cytokines, including the potent neutrophil chemoattractant, IL-8.[4][5]
Caption: NOD1 signaling pathway leading to IL-8 production.
Experimental Protocols
Cell Culture and Seeding
-
Culture human embryonic kidney (HEK293T) or human monocytic (THP-1) cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
Inhibition Assay
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a solution of the NOD1 agonist, C12-iE-DAP (10 µg/mL), in cell culture medium.
-
Add 10 µL of the C12-iE-DAP solution to each well, except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C.
Quantification of IL-8 Secretion by ELISA
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.[4][8]
-
Briefly, coat a 96-well ELISA plate with a capture antibody against human IL-8.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and washing step, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
Experimental Workflow
Caption: Workflow for measuring IL-8 secretion inhibition.
Data Presentation
The results of the IL-8 inhibition assay can be summarized in a table to facilitate comparison. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (IL-8 with antagonist - IL-8 unstimulated) / (IL-8 stimulated - IL-8 unstimulated)] * 100
| This compound (µM) | Mean IL-8 (pg/mL) ± SD | % Inhibition | p-value vs. Stimulated Control |
| Unstimulated Control | 50 ± 5 | - | - |
| Stimulated Control (0 µM) | 850 ± 45 | 0 | - |
| 0.1 | 725 ± 38 | 15.6 | < 0.05 |
| 1 | 450 ± 25 | 50.0 | < 0.01 |
| 10 | 150 ± 15 | 87.5 | < 0.001 |
| 100 | 60 ± 8 | 98.8 | < 0.001 |
Data are representative of a typical experiment and are presented as mean ± standard deviation (SD) from triplicate wells. Statistical significance was determined using a Student's t-test.
Summary
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on IL-8 secretion in a cell-based model. The described workflow, from cell culture to data analysis, offers a robust and reproducible method for screening and characterizing potential NOD1 inhibitors. The provided diagrams for the signaling pathway and experimental workflow serve as visual aids to better understand the underlying biological processes and experimental design. The structured data presentation allows for a clear interpretation of the compound's potency. This assay is a valuable tool for researchers in the field of immunology and drug discovery targeting inflammatory diseases.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Distinct intracellular signaling pathways control the synthesis of IL-8 and RANTES in TLR1/TLR2, TLR3 or NOD1 activated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. What are NOD2 antagonists and how do they work? [synapse.patsnap.com]
- 8. bhu.ac.in [bhu.ac.in]
Application Notes: TNF-alpha Suppression Assay Using a NOD1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor crucial to the innate immune system. Upon recognition of specific peptidoglycan motifs found predominantly in Gram-negative bacteria, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), NOD1 initiates a signaling cascade.[1][2] This activation leads to the recruitment of the serine/threonine kinase RIPK2, culminating in the activation of the NF-κB and MAPK signaling pathways.[1][3] A key consequence of this pathway activation is the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation.[1][2][3] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory conditions, making it a promising target for therapeutic intervention.
This document provides a detailed protocol for a cell-based assay to screen and characterize antagonists of the NOD1 signaling pathway by measuring the suppression of TNF-α production. The protocol uses a specific NOD1 agonist to induce TNF-α secretion and a representative NOD1 antagonist, referred to here as NOD1 Antagonist-2 (structurally analogous to ML130/Nodinitib-1), to demonstrate the inhibitory activity.
Principle of the Assay
This assay quantifies the ability of a test compound to inhibit the NOD1-mediated production of TNF-α in a relevant cell line. Cells, such as the human monocytic cell line THP-1, are first pre-incubated with the NOD1 antagonist. Subsequently, the cells are stimulated with a potent NOD1 agonist, C12-iE-DAP, to activate the NOD1 signaling pathway and induce the secretion of TNF-α.[1][3] The concentration of TNF-α in the cell culture supernatant is then measured using a quantitative method, typically an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels in the presence of the antagonist, compared to the agonist-only control, indicates inhibitory activity.
Signaling Pathway Overview
The activation of NOD1 by its ligand triggers a downstream signaling cascade, as illustrated in the diagram below. The antagonist is designed to interfere with this pathway, thereby reducing the inflammatory response.
Data Presentation: Dose-Dependent Suppression of TNF-α
The following table summarizes representative quantitative data from a TNF-α suppression assay using a serial dilution of this compound. The data illustrates a dose-dependent inhibition of C12-iE-DAP-induced TNF-α production in THP-1 cells. The IC₅₀, the concentration of antagonist required to inhibit 50% of the TNF-α production, is a key parameter for evaluating compound potency. For the representative NOD1 antagonist ML130, the IC₅₀ for inhibiting NOD1-induced NF-κB activation is approximately 0.56 µM.[4][5][6][7]
| This compound (µM) | C12-iE-DAP (10 µM) | Mean TNF-α (pg/mL) | Standard Deviation (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | - | 50 | 15 | N/A |
| 0 | + | 1250 | 110 | 0% |
| 0.01 | + | 1180 | 95 | 5.8% |
| 0.1 | + | 950 | 80 | 25.0% |
| 0.5 | + | 650 | 65 | 50.0% |
| 1.0 | + | 400 | 45 | 70.8% |
| 5.0 | + | 150 | 30 | 91.7% |
| 10.0 | + | 75 | 20 | 97.9% |
Note: This data is for illustrative purposes and is based on typical results for a potent NOD1 antagonist.
Experimental Workflow
The workflow for the TNF-α suppression assay is depicted below. It involves cell seeding, pre-treatment with the antagonist, stimulation with the agonist, and subsequent analysis of the supernatant.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic THP-1 cells.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
NOD1 Agonist: C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid), stock solution in DMSO (e.g., 1 mg/mL).[1]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 cells (optional).
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
DMSO: Cell culture grade.
-
Human TNF-α ELISA Kit: High-sensitivity kit for quantitative measurement.
-
Equipment: 24-well cell culture plates, incubator (37°C, 5% CO₂), centrifuge, microplate reader.
Cell Culture and Seeding
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
For the assay, centrifuge the required number of cells and resuspend in fresh medium to a final concentration of 1 x 10⁶ cells/mL.
-
Seed 500 µL of the cell suspension into each well of a 24-well plate.
-
(Optional but recommended for adherent culture) To differentiate THP-1 monocytes into macrophage-like cells, add PMA to each well at a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with PBS before adding 500 µL of fresh, complete medium.
Antagonist Pre-treatment
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.2% to avoid vehicle-induced cytotoxicity.[3]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest antagonist concentration) and a "no antagonist" control.
-
Carefully add the prepared antagonist dilutions to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.
NOD1 Agonist Stimulation
-
Prepare a working solution of C12-iE-DAP in complete cell culture medium to achieve a final in-well concentration of 10 µM.[3]
-
Add the C12-iE-DAP working solution to all wells except the negative (unstimulated) control wells.
-
Incubate the plate for 20 hours at 37°C and 5% CO₂.[3]
Measurement of TNF-α
-
After the 20-hour incubation, centrifuge the 24-well plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions precisely.
-
Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit protocol.
Data Analysis
-
Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α (in pg/mL) in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each antagonist concentration using the following formula:
% Inhibition = [ 1 - ( (TNFα_sample - TNFα_neg_ctrl) / (TNFα_pos_ctrl - TNFα_neg_ctrl) ) ] * 100
-
TNFα_sample: TNF-α concentration in the presence of agonist and antagonist.
-
TNFα_neg_ctrl: TNF-α concentration in the unstimulated (vehicle only) wells.
-
TNFα_pos_ctrl: TNF-α concentration in the agonist-only wells.
-
-
Plot the % inhibition against the log of the antagonist concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
Controls and Considerations
-
Cell Viability: It is critical to assess the cytotoxicity of the test compounds at the concentrations used. A parallel assay, such as an MTT or LDH assay, should be performed to ensure that the observed reduction in TNF-α is due to specific inhibition of the NOD1 pathway and not a result of cell death.
-
Selectivity: To confirm that the antagonist is specific for the NOD1 pathway, a counterscreen using a TLR agonist (e.g., LPS for TLR4) can be performed. A selective NOD1 antagonist should not significantly inhibit LPS-induced TNF-α production.
-
Agonist Concentration: The concentration of C12-iE-DAP should be optimized to induce a robust but submaximal TNF-α response to allow for a clear window of inhibition.
-
Statistical Analysis: Each experiment should be performed with technical replicates (e.g., in duplicate or triplicate) and repeated in at least three independent experiments to ensure reproducibility. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
References
Application Notes and Protocols for NOD1 Antagonist-2 (ML130) in Blocking Peptidoglycan-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor crucial for detecting specific peptidoglycan (PGN) motifs from bacteria, primarily Gram-negative bacteria. Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), NOD1 initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of NOD1 signaling has been implicated in various inflammatory diseases. This document provides detailed application notes and protocols for the use of NOD1 Antagonist-2 (ML130), a potent and selective small molecule inhibitor of NOD1, in studying and potentially mitigating peptidoglycan-induced inflammation.
Mechanism of Action
This compound (ML130, also known as Nodinitib-1) selectively inhibits the NOD1 signaling pathway. It has been shown to block the production of interleukin-8 (IL-8) induced by NOD1 ligands. The inhibitory action of ML130 occurs by preventing the activation of downstream signaling components, including the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation of p38 MAPK, without affecting the Akt survival pathway.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound (ML130).
Table 1: In Vitro Efficacy of this compound (ML130)
| Assay Type | Cell Line | Parameter Measured | IC50 Value |
| NF-κB Luciferase Reporter Assay | HEK293T | Inhibition of γ-tri-DAP-stimulated luciferase activity | 0.56 µM |
Table 2: Selectivity of this compound (ML130)
| Target | Ligand | Assay | IC50 Value | Selectivity (fold) |
| NOD1 | γ-tri-DAP | NF-κB Luciferase Reporter | 0.56 µM | > 36-fold vs. NOD2 |
| NOD2 | MDP | NF-κB Luciferase Reporter | > 20 µM |
Mandatory Visualizations
Caption: NOD1 Signaling Pathway and Inhibition by ML130.
Caption: Workflow for Evaluating NOD1 Antagonist Efficacy.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol details the measurement of NOD1-mediated NF-κB activation using a luciferase reporter assay in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
NOD1 ligand (e.g., γ-tri-DAP)
-
This compound (ML130)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare a transfection mix according to the manufacturer's protocol. For each well, co-transfect with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Antagonist Treatment:
-
After 24 hours of transfection, remove the medium.
-
Add fresh serum-free DMEM containing various concentrations of this compound (ML130) or vehicle control (DMSO).
-
Pre-incubate the cells with the antagonist for 1 hour at 37°C.
-
-
NOD1 Stimulation:
-
Following the pre-incubation, add the NOD1 ligand (γ-tri-DAP) to the wells at a final concentration known to induce a robust NF-κB response.
-
Include unstimulated control wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each concentration of ML130 relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a dose-response curve.
-
Protocol 2: IL-8 Release Assay in THP-1 Cells
This protocol describes the measurement of IL-8 secretion from THP-1 cells upon NOD1 stimulation and its inhibition by this compound (ML130).
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
NOD1 ligand (e.g., C12-iE-DAP)
-
This compound (ML130)
-
96-well tissue culture plates
-
Human IL-8 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
For differentiation into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh RPMI-1640 and rest the cells for 24 hours.
-
-
Antagonist Pre-treatment:
-
Pre-treat the THP-1 cells (differentiated or undifferentiated) with various concentrations of this compound (ML130) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
NOD1 Stimulation:
-
Stimulate the cells with a NOD1 ligand (e.g., C12-iE-DAP) at a pre-determined optimal concentration.
-
Include unstimulated and vehicle-stimulated controls.
-
Incubate for 20-24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants for IL-8 measurement.
-
-
IL-8 ELISA:
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-pre-coated plate.
-
Incubation steps with detection antibody and enzyme conjugate.
-
Washing steps between incubations.
-
Addition of substrate and stop solution.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the IL-8 standards.
-
Calculate the concentration of IL-8 in each sample from the standard curve.
-
Determine the percentage of inhibition of IL-8 secretion for each concentration of ML130 and calculate the IC50 value.
-
In Vivo Delivery of NOD1 Antagonists: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of NOD1 (Nucleotide-binding Oligomerization Domain 1) antagonists, with a focus on the widely studied compound ML130 (Noditinib-1). This document offers detailed protocols for formulation and administration, quantitative data from preclinical studies, and a visual representation of the NOD1 signaling pathway and experimental workflows.
Introduction to NOD1 and its Antagonism
NOD1 is an intracellular pattern recognition receptor crucial to the innate immune system. It recognizes specific peptidoglycan fragments from bacteria, primarily Gram-negative bacteria, triggering a signaling cascade that leads to the activation of NF-κB and MAPK pathways. This activation results in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.[1][2][3] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory diseases and cancer, making it a promising therapeutic target.[4][5][6] Small molecule antagonists that inhibit NOD1 signaling offer a valuable tool for investigating its role in disease pathogenesis and for the development of novel therapeutics.
NOD1 Signaling Pathway
The canonical NOD1 signaling pathway is initiated by the recognition of its ligand, iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid), in the cytoplasm. This binding event leads to a conformational change in NOD1, allowing for its oligomerization and the recruitment of the serine-threonine kinase RIPK2. Subsequent signaling events culminate in the activation of transcription factors, primarily NF-κB, which translocates to the nucleus to induce the expression of inflammatory genes.[1][2][7]
In Vivo Delivery of NOD1 Antagonist ML130
ML130 is a potent and selective small molecule inhibitor of NOD1 with an IC50 of 0.56 μM.[8] It has been utilized in various preclinical models to investigate the role of NOD1 in disease.
Formulation Protocol
For in vivo administration, particularly via intraperitoneal injection, ML130 can be formulated as a solution. Due to its hydrophobic nature, a co-solvent system is typically required.
Materials:
-
ML130 (Noditinib-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of ML130 powder.
-
Dissolve the ML130 powder in a minimal amount of DMSO to create a concentrated stock solution. For example, a 10-20 mg/mL stock can be prepared. Ensure complete dissolution by gentle vortexing or sonication.
-
-
Vehicle Preparation (Example for a 10% DMSO final concentration):
-
In a sterile tube, combine the following components in the specified ratios (v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline or PBS
-
-
-
Final Formulation:
-
Add the appropriate volume of the ML130 stock solution to the prepared vehicle to achieve the desired final concentration for injection.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Protect the final formulation from light and prepare it fresh before each use.
-
Note: It is crucial to perform a small-scale pilot study to ensure the solubility and stability of ML130 in the chosen vehicle at the desired concentration before proceeding with large-scale animal experiments. A vehicle control group (vehicle without ML130) must be included in all in vivo studies.
Administration Protocol: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared ML130 formulation
-
Vehicle control solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions before the experiment.
-
Weigh each mouse to determine the correct injection volume based on the desired dosage (mg/kg).
-
-
Injection Technique:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the ML130 formulation or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a NOD1 antagonist involves several key steps from preparation to data analysis.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from a representative in vivo study investigating the effect of the NOD1 antagonist ML130 in a mouse model of colon cancer metastasis.[9]
Table 1: In Vivo Efficacy of ML130 in a Murine Colon Cancer Metastasis Model
| Treatment Group | Animal Model | Route of Administration | Dosage | Primary Outcome | Result |
| Vehicle (DMSO) | C57BL/6 mice with intrasplenic injection of MC38 colon cancer cells | Intraperitoneal | N/A | Hepatic Surface Nodules | Baseline level of metastasis |
| ML130 | C57BL/6 mice with intrasplenic injection of MC38 colon cancer cells | Intraperitoneal | Not specified | Hepatic Surface Nodules | Abrogation of C12-iE-DAP-induced increase in metastasis |
Table 2: Effect of ML130 on In Vivo Cancer Cell Adhesion
| Treatment Group | Cell Line | Animal Model | Outcome Measure | Fold Change vs. Vehicle |
| Vehicle (DMSO) | HT29 (human colon cancer) | C57BL/6 mice | In vivo adhesion to hepatic sinusoids | 1.0 |
| C12-iE-DAP (NOD1 agonist) | HT29 (human colon cancer) | C57BL/6 mice | In vivo adhesion to hepatic sinusoids | ~2.0 |
| C12-iE-DAP + ML130 | HT29 (human colon cancer) | C57BL/6 mice | In vivo adhesion to hepatic sinusoids | ~1.0 |
Conclusion
The in vivo delivery of NOD1 antagonists, such as ML130, is a critical step in elucidating the role of NOD1 in various disease models and for the preclinical development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies. Careful consideration of formulation, route of administration, and appropriate controls are paramount for obtaining reliable and reproducible results. Further research is warranted to explore the efficacy of other NOD1 antagonists and to optimize delivery strategies for different therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. NOD1 and NOD2 Are Potential Therapeutic Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Activation of the pattern recognition receptor NOD1 augments colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NOD1 Antagonist-2 in Gut Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor crucial in the innate immune system's response to bacterial peptidoglycans, particularly from Gram-negative bacteria.[1] Dysregulation of NOD1 signaling has been implicated in the pathogenesis of inflammatory bowel disease (IBD), making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the use of a selective NOD1 antagonist, herein referred to as NOD1 Antagonist-2, in preclinical gut inflammation research. The protocols and data presented are based on established experimental models and principles of NOD1 antagonism.
Mechanism of Action
NOD1 is activated by the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of bacterial peptidoglycan. Upon activation, NOD1 recruits the serine-threonine kinase RIPK2, leading to the activation of downstream signaling pathways, including NF-κB and MAPK.[2] This cascade results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL1, which drive gut inflammation. This compound is a potent and selective small molecule inhibitor that competitively binds to the nucleotide-binding domain of NOD1, preventing its activation by iE-DAP and subsequently blocking the downstream inflammatory cascade.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean DAI (Day 7) ± SEM | % Reduction in DAI vs. Vehicle |
| Healthy Control | - | 0.2 ± 0.1 | - |
| DSS + Vehicle | - | 3.8 ± 0.3 | 0% |
| DSS + this compound | 10 | 2.5 ± 0.2* | 34.2% |
| DSS + this compound | 30 | 1.6 ± 0.2 | 57.9% |
| DSS + this compound | 100 | 1.1 ± 0.1 | 71.1% |
*p < 0.05, **p < 0.01 vs. DSS + Vehicle. DAI calculated based on weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound on Colon Length and Myeloperoxidase (MPO) Activity
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Colon Length (cm) ± SEM | Mean MPO Activity (U/mg tissue) ± SEM |
| Healthy Control | - | 8.9 ± 0.3 | 0.5 ± 0.1 |
| DSS + Vehicle | - | 5.4 ± 0.2 | 4.2 ± 0.4 |
| DSS + this compound | 10 | 6.5 ± 0.3 | 2.9 ± 0.3 |
| DSS + this compound | 30 | 7.6 ± 0.2 | 1.8 ± 0.2 |
| DSS + this compound | 100 | 8.2 ± 0.3 | 1.1 ± 0.1 |
*p < 0.05, **p < 0.01 vs. DSS + Vehicle.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | Dose (mg/kg, p.o., daily) | TNF-α (pg/mg tissue) ± SEM | IL-6 (pg/mg tissue) ± SEM | CXCL1 (pg/mg tissue) ± SEM | | :--- | :--- | :--- | :--- | | Healthy Control | - | 25.3 ± 3.1 | 15.8 ± 2.5 | 30.1 ± 4.2 | | DSS + Vehicle | - | 189.6 ± 15.2 | 155.4 ± 12.8 | 250.7 ± 20.5 | | DSS + this compound | 30 | 85.2 ± 9.8** | 70.1 ± 8.9** | 115.3 ± 14.1** | | DSS + this compound | 100 | 45.7 ± 6.3** | 35.6 ± 5.1** | 60.8 ± 8.7** |
**p < 0.01 vs. DSS + Vehicle.
Mandatory Visualizations
Caption: NOD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in DSS-induced colitis.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in DSS-Induced Colitis Mouse Model
1. Animals and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatize animals for at least 7 days before the start of the experiment.
2. Induction of Acute Colitis:
-
Prepare a 2.5% (w/v) solution of Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da) in sterile drinking water.
-
On Day 0, replace the regular drinking water with the 2.5% DSS solution.
-
Provide fresh DSS solution every 2-3 days.
-
Continue DSS administration for 7 consecutive days.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Divide mice into the following groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (10 mg/kg)
-
Group 4: DSS + this compound (30 mg/kg)
-
Group 5: DSS + this compound (100 mg/kg)
-
-
Administer the antagonist or vehicle daily via oral gavage (p.o.) from Day 0 to Day 7.
4. Clinical Assessment of Colitis:
-
Monitor mice daily for body weight, stool consistency, and the presence of gross blood in the feces or at the anus.
-
Calculate the Disease Activity Index (DAI) based on a standardized scoring system (see Table 4).
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Normal |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
5. Sample Collection and Post-Mortem Analysis:
-
On Day 7, euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect colon tissue samples for histopathology, MPO assay, and cytokine analysis.
Protocol 2: Histopathological Analysis of Colon Tissue
1. Tissue Fixation and Processing:
-
Fix a segment of the distal colon in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
2. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount with a coverslip.
3. Histological Scoring:
-
Examine the stained sections under a light microscope.
-
Score the severity of inflammation based on the extent of inflammatory cell infiltration and tissue damage (e.g., epithelial ulceration, crypt loss, edema).
Protocol 3: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
1. Sample Preparation:
-
Homogenize a pre-weighed colon tissue sample in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
2. MPO Activity Measurement:
-
Add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculate MPO activity and express as units per milligram of tissue.
Protocol 4: Cytokine Analysis by ELISA
1. Protein Extraction:
-
Homogenize a pre-weighed colon tissue sample in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
2. ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and CXCL1.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, adding detection antibody, and adding the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve and normalize to the total protein concentration.
Conclusion
The provided data and protocols demonstrate a robust framework for evaluating the therapeutic potential of this compound in preclinical models of gut inflammation. The significant, dose-dependent reduction in clinical and pathological markers of colitis highlights the promise of NOD1 antagonism as a novel strategy for the treatment of inflammatory bowel diseases. These application notes serve as a valuable resource for researchers and drug development professionals seeking to investigate the role of NOD1 in gut inflammation and to advance the development of targeted therapies.
References
Unveiling the Interplay: Studying NOD1 and TLR4 Crosstalk with NOD1 Antagonist-2
Application Note
Introduction
In the intricate world of innate immunity, the coordination between various pattern recognition receptors (PRRs) is paramount for a tailored and effective host defense. Among these, the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and Toll-like receptor 4 (TLR4) represent two critical sentinels that recognize bacterial components. NOD1, an intracellular receptor, detects peptidoglycan fragments, primarily from Gram-negative bacteria, while TLR4, a cell surface receptor, is the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2]
Emerging evidence points towards a significant crosstalk between NOD1 and TLR4 signaling pathways, often resulting in a synergistic enhancement of pro-inflammatory responses.[3][4] This synergy is crucial for amplifying the immune response to bacterial infections but can also contribute to the pathophysiology of chronic inflammatory diseases when dysregulated.[5] Understanding the molecular mechanisms governing this interplay is therefore of high interest for researchers in immunology and drug development.
This application note describes the use of NOD1 antagonist-2 (also known as compound 66) , a selective and orally active antagonist of both human and mouse NOD1, to dissect the contribution of NOD1 signaling in the context of TLR4 activation.[6][7] By specifically inhibiting the NOD1-induced activation of NF-κB and MAPK pathways, this compound serves as a valuable tool to investigate the synergistic inflammatory responses arising from the co-activation of NOD1 and TLR4.[6][7]
Principle
The synergistic interaction between NOD1 and TLR4 pathways culminates in an augmented production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] This application note provides protocols to investigate this synergy in vitro using immune cells such as macrophages or peripheral blood mononuclear cells (PBMCs). The experimental design involves stimulating the cells with a NOD1 agonist (e.g., C12-iE-DAP) and a TLR4 agonist (LPS), both individually and in combination. The inhibitory effect of this compound on the synergistic cytokine production is then quantified to confirm the specific contribution of the NOD1 pathway to this crosstalk.
Data Presentation
Table 1: Inhibitory Effect of this compound on Synergistic Cytokine Production
| Treatment Group | This compound (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | TNF-α mRNA Fold Change | IL-6 mRNA Fold Change |
| Vehicle Control | - | Baseline | Baseline | 1.0 | 1.0 |
| LPS (10 ng/mL) | - | High | High | Increased | Increased |
| C12-iE-DAP (10 µM) | - | Low | Low | Slightly Increased | Slightly Increased |
| LPS + C12-iE-DAP | - | Very High (Synergistic) | Very High (Synergistic) | Highly Increased | Highly Increased |
| LPS + C12-iE-DAP | 1 | Significantly Reduced | Significantly Reduced | Reduced | Reduced |
| LPS + C12-iE-DAP | 10 | Strongly Reduced | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Note: The values in this table are illustrative. Actual results will vary depending on the cell type, experimental conditions, and specific activity of the reagents used.
Table 2: Effect of this compound on NF-κB and MAPK Signaling
| Treatment Group | This compound (µM) | p-p65/p65 Ratio (Fold Change) | p-IκBα/IκBα Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| LPS + C12-iE-DAP | - | Increased | Increased | Increased |
| LPS + C12-iE-DAP | 1 | Reduced | Reduced | Reduced |
| LPS + C12-iE-DAP | 10 | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Note: Data represents the expected outcome from densitometric analysis of Western blots. The ratios are normalized to the vehicle control.
Mandatory Visualizations
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Interplay between NOD1 and TLR4 Receptors in Macrophages: Nonsynergistic Activation of Signaling Pathways Results in Synergistic Induction of Proinflammatory Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of NOD1 or NOD2 and TLR4 activation on mouse sickness behavior in relation to immune and brain activity markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Nucleotide-Binding Oligomerization Domain 1/Toll-Like Receptor 4 Co-Engagement Promotes Non-Specific Immune Response Against K562 Cancer Cells [frontiersin.org]
- 9. Activation of Both TLR and NOD Signaling Confers Host Innate Immunity-Mediated Protection Against Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NOD1 Antagonist Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of NOD1 antagonists in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a NOD1 antagonist?
A1: Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that recognizes specific components of bacterial peptidoglycan, primarily γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is abundant in Gram-negative bacteria.[1][2] Upon ligand binding, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (RICK).[1] This interaction initiates a downstream signaling cascade, culminating in the activation of the NF-κB and MAPK pathways.[3][4] These pathways drive the transcription of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α.[1][2][3] A NOD1 antagonist functions by blocking this signaling cascade, typically by inhibiting the NOD1-dependent activation of NF-κB.[3]
Q2: What are the common cell lines and assays used to evaluate NOD1 antagonist activity?
A2: Several cell lines and assays are commonly employed:
-
HEK293T cells: These cells are often used for their high transfectability. They can be co-transfected with a NOD1 expression vector and an NF-κB reporter plasmid (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP). The antagonist's efficacy is measured by the reduction in reporter gene expression following stimulation with a NOD1 agonist.
-
THP-1 cells: This human monocytic cell line endogenously expresses functional NOD1 receptors.[4] They are a physiologically relevant model for studying inflammatory responses. Antagonist activity is typically assessed by measuring the inhibition of pro-inflammatory cytokine secretion (e.g., IL-8, TNF-α) using ELISA after stimulation with a NOD1 agonist.[3][4]
-
Intestinal Epithelial Cells (e.g., Caco-2, HCT116): These cells are relevant for studying the role of NOD1 in gut inflammation as they endogenously express NOD1.
Q3: What is a suitable starting concentration range for a NOD1 antagonist in a cell-based assay?
A3: A suitable starting concentration range for a novel NOD1 antagonist is typically between 0.1 µM and 50 µM. For known compounds like ML130 (Noditinib-1), a range of 0.5 µM to 50 µM has been effectively used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Additionally, a cytotoxicity assay should always be conducted to ensure that the observed inhibitory effects are not due to cell death.
Q4: How do I choose the right concentration of NOD1 agonist for my experiment?
A4: The concentration of the NOD1 agonist should be optimized to induce a robust but submaximal response (typically around the EC80, the concentration that elicits 80% of the maximal response). This provides a sufficient window to observe the inhibitory effects of the antagonist. For the commonly used agonist C12-iE-DAP, concentrations ranging from 10 ng/ml to 10 µg/ml have been reported to be effective.[1] Another study suggests using C12-iE-DAP in the range of 2-50 µM.[3] For iE-DAP, a working concentration of 1 - 100 µg/ml is recommended.[2] A preliminary agonist dose-response experiment is highly recommended.
Data Presentation
Table 1: Recommended Starting Concentrations for NOD1 Agonists
| Agonist | Cell Line Example | Recommended Concentration Range | Reference |
| C12-iE-DAP | HEK-Blue™ NOD1, THP-1 | 10 ng/ml - 10 µg/ml; 2 - 50 µM | [1][3] |
| iE-DAP | HEK-Blue™ NOD1, Leuk-1 | 1 - 100 µg/ml | [2][5] |
Table 2: IC50 Values of Common NOD1 Antagonists in THP-1 Cells
| Antagonist | IC50 for NOD1 (µM) | IC50 for NOD2 (µM) | Reference |
| ML130 (Noditinib-1) | 2.97 ± 0.31 | > 50 | [3] |
| ML146 | 10.5 ± 1.32 | 32.2 ± 5.16 | [3] |
| GSK669 | > 50 | 1.57 ± 0.15 | [3] |
| SZA-39 | 27.5 ± 6.85 | 14.4 ± 1.97 | [3] |
Signaling Pathways and Experimental Workflows
Caption: The NOD1 signaling pathway is initiated by the recognition of iE-DAP.
Caption: A stepwise workflow for optimizing NOD1 antagonist concentration.
Experimental Protocols
Protocol 1: Assessment of NOD1 Antagonist Cytotoxicity using Resazurin-based Viability Assay
This protocol outlines a method to determine the cytotoxic effects of a NOD1 antagonist on a chosen cell line.
Materials:
-
Cell line of interest (e.g., THP-1, HEK293T)
-
Complete cell culture medium
-
NOD1 antagonist stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 40,000-50,000 cells/well for suspension cells like THP-1) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of the NOD1 antagonist in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest antagonist concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells (for adherent cells) or add the antagonist dilutions directly (for suspension cells) to the respective wells.
-
Incubate for the desired exposure time, which should match the duration of your planned functional assay (e.g., 24, 48 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" wells (background) from all other wells.
-
Calculate the percentage of cell viability for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the antagonist concentration to determine the cytotoxic concentration 50 (CC50).
-
Protocol 2: Determining NOD1 Antagonist IC50 using an NF-κB Luciferase Reporter Assay
This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of a NOD1 antagonist in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
NOD1 expression plasmid
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
NOD1 agonist (e.g., C12-iE-DAP)
-
NOD1 antagonist
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NOD1 expression plasmid and the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Antagonist Pre-treatment:
-
Prepare serial dilutions of the NOD1 antagonist in culture medium.
-
Remove the medium from the cells and add the antagonist dilutions. Include a vehicle control.
-
Incubate for 1-2 hours.
-
-
Agonist Stimulation:
-
Prepare the NOD1 agonist (e.g., C12-iE-DAP) at a final concentration equal to its pre-determined EC80.
-
Add the agonist to all wells except for the unstimulated control wells.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if a dual-luciferase system is used.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the antagonist concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Caption: A troubleshooting guide for common issues encountered during experiments.
References
NOD1 antagonist-2 solubility and stability in DMSO
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with NOD1 Antagonist-2. The following sections detail the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), provide experimental protocols, and offer solutions to common challenges encountered during its use.
For the purposes of this guide, we will use the well-characterized and selective NOD1 inhibitor, ML130 (Nodinitib-1) , as a representative example of a "this compound."
Frequently Asked Questions (FAQs)
Q1: My this compound (ML130) is not fully dissolving in DMSO. What should I do?
A1: Several factors can influence the dissolution of ML130 in DMSO. Firstly, ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can reduce the solubility of many compounds.[1][2] Secondly, gentle warming of the solution to 37°C, accompanied by vortexing or sonication, can significantly aid in dissolving the compound.[1][3] Finally, verify that you are not attempting to prepare a solution that exceeds the known solubility limit of ML130 in DMSO.[1]
Q2: I've noticed precipitation in my ML130 DMSO stock solution after storing it at -20°C. Can I still use it?
A2: Precipitation can occur after freeze-thaw cycles.[1] Before using the stock solution, it is crucial to re-dissolve the precipitate completely. This can typically be achieved by warming the vial to 37°C and vortexing until the solution is clear. If the precipitate does not fully dissolve, the concentration of your stock solution will be lower than intended, which could impact your experimental results.[1] It is recommended to prepare a fresh stock solution if you cannot fully dissolve the precipitate.
Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A concentration of less than 0.5% is generally recommended, with many researchers aiming for 0.1% or lower to minimize off-target effects.[4] It is always essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I dilute my concentrated ML130 DMSO stock into an aqueous buffer or cell culture medium to avoid precipitation?
A4: To prevent precipitation upon dilution, it is best to perform serial dilutions of the concentrated DMSO stock in DMSO first to create an intermediate stock.[3] Then, add the final, lower-concentration DMSO stock to your pre-warmed aqueous buffer or medium while gently vortexing.[5] This stepwise dilution helps to avoid a rapid change in solvent polarity that can cause the compound to crash out of solution.
Solubility and Stability Data
The solubility and stability of this compound (represented by ML130) in DMSO are summarized below.
Solubility of ML130 in DMSO
| Parameter | Value | Source |
| Solubility | ~57 mg/mL | InvivoChem[6], Selleck Chemicals[2] |
| Molar Solubility | ~198.4 mM | InvivoChem[6], Selleck Chemicals[2] |
| Molar Solubility | up to 100 mM | Abcam |
Note: The slight variation in reported molar solubility is likely due to differences in experimental conditions and rounding. It is recommended to use fresh, anhydrous DMSO for optimal solubility.[2]
Stability and Storage of ML130 in DMSO
| Storage Condition | Recommended Duration | Source |
| Powder | ||
| -20°C | 3 years | MedChemExpress[7] |
| 4°C | 2 years | MedChemExpress[7] |
| In DMSO | ||
| -80°C | 2 years | MedChemExpress[7] |
| -20°C | 1 year | MedChemExpress[7] |
For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of ML130 in DMSO
Objective: To prepare a high-concentration stock solution of ML130 in DMSO for long-term storage and subsequent dilution.
Materials:
-
ML130 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Bring the vial of ML130 powder to room temperature before opening.
-
Calculate the required mass of ML130 and the volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Carefully weigh the ML130 powder and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. A brief sonication can also be used to aid dissolution.[1][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.[4][7]
Protocol for Assessing the Stability of ML130 in DMSO
Objective: To determine the stability of an ML130 DMSO stock solution over time under specific storage conditions.
Materials:
-
ML130 DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Immediately after preparing the ML130 DMSO stock solution (Time = 0), take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature.
-
Thaw the aliquot at room temperature and prepare it for HPLC analysis as in step 1.
-
Analyze the sample by HPLC and compare the peak area of the parent compound to the initial (Time = 0) measurement to determine the percentage of degradation.
Visual Guides and Diagrams
NOD1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by NOD1. Upon recognition of its ligand, iE-DAP (a component of bacterial peptidoglycan), NOD1 recruits the kinase RIPK2. This interaction leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[8][9][10]
Caption: A simplified diagram of the NOD1 signaling cascade.
Experimental Workflow for ML130 Stock Preparation and Use
This workflow outlines the key steps for preparing and using a this compound (ML130) DMSO stock solution in a typical cell-based experiment.
Caption: Workflow for preparing and using ML130 in experiments.
Troubleshooting Guide for Compound Precipitation
This decision tree provides a logical approach to troubleshooting issues with compound precipitation when diluting a DMSO stock into an aqueous medium.
Caption: A decision tree for resolving compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. ML130 (Nodinitib-1) | NOD1 inhibitor | NOD-like Receptor (NLR) inhibitor | CAS 799264-47-4 | Buy ML-130; ML130; CID1088438; CID-1088438 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: NOD1 Antagonist-2 (ML130)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NOD1 Antagonist-2, also known as ML130 or Nodinitib-1. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the identity and primary mechanism of action of this compound?
This compound is the small molecule inhibitor ML130 (also known as Nodinitib-1 and CID-1088438).[1][2][3] It is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][3] Its primary mechanism of action is the inhibition of NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[1]
Q2: What is the selectivity profile of ML130?
ML130 is highly selective for NOD1 over NOD2, with a reported 36-fold selectivity.[2][3][4] Studies have also shown that ML130 does not inhibit NF-κB activation induced by various Toll-like receptor (TLR) agonists, TNF family cytokines, RNA receptors (MAVS-activators), DNA damaging agents, or PKC activators.
Q3: Is ML130 cytotoxic?
ML130 has been shown to have no significant cytotoxicity in various cell lines, including HEK293 and THP-1 cells, at concentrations effective for NOD1 inhibition.[1][5] However, it is always recommended to perform a cell viability assay with your specific cell type and experimental conditions.
Q4: What are the recommended working concentrations for ML130?
The IC50 of ML130 for NOD1 inhibition is approximately 0.56 µM.[1][3][4] A typical starting concentration for cell-based assays is between 1-10 µM. The optimal concentration should be determined empirically for each experimental system.
Q5: How should I dissolve and store ML130?
ML130 is soluble in DMSO and DMF.[2][3] For long-term storage, it is recommended to store the compound at -20°C.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of NOD1 signaling observed. | Incorrect compound concentration: The concentration of ML130 may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Inactive compound: The compound may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C and protected from light. Use a fresh stock of the inhibitor. | |
| Cell line unresponsive to NOD1 agonist: The cell line may not express functional NOD1 or downstream signaling components. | Confirm NOD1 expression in your cell line. Use a positive control NOD1 agonist (e.g., C12-iE-DAP) and a positive control cell line known to respond to NOD1 stimulation. | |
| Inhibition of signaling pathways other than NOD1. | Off-target effects: While ML130 is highly selective, off-target effects at high concentrations cannot be entirely ruled out without specific testing. | Use the lowest effective concentration of ML130. To confirm on-target activity, consider using a structurally unrelated NOD1 inhibitor as a comparator or performing siRNA-mediated knockdown of NOD1. |
| Non-specific effects of the vehicle (DMSO): High concentrations of DMSO can have non-specific effects on cells. | Ensure the final DMSO concentration in your experiments is low (typically <0.5%) and include a vehicle-only control. | |
| Observed cytotoxicity. | High concentration of ML130: Although generally non-toxic at effective concentrations, very high concentrations may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or MTS assay) to determine the cytotoxic concentration of ML130 in your cell line. Use a concentration well below the cytotoxic threshold. |
| Contamination of cell culture: Mycoplasma or other contaminants can affect cell health and response to treatment. | Regularly test your cell lines for mycoplasma contamination. | |
| Variability in experimental results. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Inconsistent agonist stimulation: The concentration or preparation of the NOD1 agonist may vary between experiments. | Prepare fresh agonist solutions for each experiment and ensure consistent treatment times. |
Quantitative Data Summary
| Parameter | Value | Reference |
| ML130 IC50 for NOD1 | 0.56 µM | [1][3][4] |
| ML130 IC50 for NOD2 | >20 µM | |
| Selectivity (NOD2/NOD1) | >36-fold | [2][3][4] |
Signaling Pathways and Experimental Workflows
Caption: NOD1 signaling pathway and the inhibitory action of ML130.
Caption: Workflow for investigating potential off-target effects of ML130.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of ML130.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
ML130 (this compound)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a CO₂ incubator until cells adhere (for adherent cells) or for a predetermined time.
-
Prepare serial dilutions of ML130 in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of ML130. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the compound dilutions).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
After the incubation, add 100 µL of the solubilization solution to each well.[6]
-
Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[8]
NF-κB Luciferase Reporter Assay
This protocol is for measuring the effect of ML130 on NOD1-dependent NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter construct.
-
96-well white, opaque cell culture plates.
-
ML130 (this compound).
-
NOD1 agonist (e.g., C12-iE-DAP).
-
Complete cell culture medium.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well white, opaque plate at an appropriate density (e.g., 2 x 10⁴ to 5 x 10⁴ cells per well) in 100 µL of complete culture medium.[9]
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
Pre-treat the cells with various concentrations of ML130 or vehicle control for 1-2 hours.[9]
-
Stimulate the cells with a NOD1 agonist at a predetermined optimal concentration for 6-8 hours.[9] Include an unstimulated control.
-
After stimulation, remove the medium and gently wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
IL-8 Secretion ELISA
This protocol is for quantifying the effect of ML130 on NOD1-induced IL-8 secretion.
Materials:
-
Cells capable of producing IL-8 upon NOD1 stimulation (e.g., THP-1 cells).
-
24- or 48-well cell culture plates.
-
ML130 (this compound).
-
NOD1 agonist (e.g., C12-iE-DAP).
-
Complete cell culture medium.
-
Human IL-8 ELISA kit.
-
Microplate reader.
Procedure:
-
Seed cells in a 24- or 48-well plate at the desired density.
-
Pre-treat the cells with ML130 or vehicle control for 1-2 hours.
-
Stimulate the cells with a NOD1 agonist for a predetermined time (e.g., 24 hours).
-
After stimulation, collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any cells or debris.
-
Perform the IL-8 ELISA on the clarified supernatants according to the manufacturer's instructions.[10][11][12][13][14]
-
Briefly, this typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Calculate the concentration of IL-8 in your samples based on the standard curve.
RIPK2 Kinase Assay
This assay can be used to investigate if ML130 directly inhibits the kinase activity of RIPK2, a key downstream effector of NOD1.
Materials:
-
Recombinant active RIPK2 enzyme.
-
RIPK2 substrate (e.g., Myelin Basic Protein, MBP).
-
ML130 (this compound).
-
Kinase assay buffer.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Luminometer.
Procedure:
-
Prepare a reaction mixture containing RIPK2 enzyme and substrate in kinase assay buffer.
-
Add various concentrations of ML130 or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[15]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.[16][17] This typically involves:
-
Adding ADP-Glo™ reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the luminescence using a luminometer.
-
Determine the effect of ML130 on RIPK2 kinase activity by comparing the luminescence in the presence of the compound to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. elkbiotech.com [elkbiotech.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantitate interleukin-8 concentrations [moleculardevices.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NOD1 Antagonist-2 Cytotoxicity Assessment
This center provides troubleshooting guidance and detailed protocols for researchers assessing the cytotoxicity of NOD1 antagonist-2 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is NOD1 and why is its antagonism relevant?
A1: Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor crucial to the innate immune system.[1][2] It recognizes components of bacterial peptidoglycan, triggering inflammatory responses through pathways like NF-κB and MAPK.[1][3][4][5][6] Antagonizing NOD1 is a therapeutic strategy for inflammatory and autoimmune diseases.[5][6][7]
Q2: What is "this compound" and what is its expected effect on primary cells?
A2: "this compound" is a selective, orally active antagonist of both human and mouse NOD1.[8] Its primary function is to block NOD1-induced NF-κB and MAPK signaling pathways.[8] In the absence of a NOD1 agonist, the antagonist itself is expected to have minimal impact on the viability of primary cells. Cytotoxicity is not its intended biological effect.
Q3: Why am I observing cytotoxicity after treating primary cells with this compound?
A3: Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: The compound may interact with other cellular targets essential for survival, independent of NOD1.
-
Solvent toxicity: The vehicle used to dissolve the antagonist (e.g., DMSO) can be toxic to primary cells at certain concentrations.
-
Compound degradation: The antagonist may degrade into toxic byproducts.
-
Primary cell sensitivity: Primary cells are often more sensitive to chemical treatments than cell lines. The basal stress level of the cells in culture can be a significant factor.
Q4: Which cytotoxicity assays are most suitable for this type of study?
A4: A multi-assay approach is recommended to get a complete picture.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, indicating lytic cell death (necrosis or pyroptosis).[9][10][11]
-
MTT/MTS/WST Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[9][12] A reduction in metabolic activity can indicate cytotoxicity or cytostatic effects.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method that distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]
Troubleshooting Guide
| Issue / Question | Possible Causes | Recommended Solutions |
| High background cytotoxicity in vehicle control group. | 1. Solvent Concentration: The concentration of the vehicle (e.g., DMSO) is too high for the specific primary cell type. 2. Cell Health: Primary cells are stressed, senescent, or were handled improperly during seeding. 3. Media Quality: Culture medium is degraded or contaminated. | 1. Perform a vehicle titration study to determine the maximum non-toxic concentration (typically ≤0.1% for sensitive primary cells). 2. Ensure optimal cell culture practices: Use low-passage cells, handle them gently, and ensure proper seeding density. 3. Use fresh, pre-warmed media for all experiments. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell Passage Number: Primary cells have a limited lifespan and their response can change with each passage. 2. Reagent Variability: Inconsistent preparation of antagonist dilutions or assay reagents. 3. Incubation Time: Minor variations in treatment or assay incubation times. | 1. Use a consistent, narrow range of passage numbers for all experiments. 2. Prepare fresh dilutions of the antagonist for each experiment from a validated stock. Use calibrated pipettes. 3. Standardize all incubation times precisely using timers. |
| Antagonist shows cytotoxicity, but there's no NOD1 activation. | 1. Off-Target Effect: The observed toxicity is independent of the NOD1 pathway. 2. Assay Interference: The antagonist compound may directly interfere with the chemistry of the cytotoxicity assay (e.g., reducing MTT reagent non-enzymatically). | 1. Confirm NOD1 expression in your primary cells (e.g., via qPCR or Western blot). 2. Use a structurally distinct NOD1 antagonist as a control to see if the effect is compound-specific. 3. Run a cell-free assay control: Add the antagonist to media in a well without cells and perform the assay to check for direct chemical interference. |
| MTT assay shows decreased viability, but LDH and Annexin V assays show no cell death. | 1. Cytostatic Effect: The antagonist may be inhibiting cell proliferation without killing the cells. 2. Mitochondrial Dysfunction: The compound could be specifically impairing mitochondrial reductase activity without causing membrane rupture. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting) to distinguish between cytotoxicity and cytostatic effects. 2. Consider an ATP-based viability assay (e.g., CellTiter-Glo®) as an alternative metabolic indicator. |
Signaling Pathways and Experimental Workflow
NOD1 Signaling Pathway
The diagram below illustrates the canonical NOD1 signaling pathway. NOD1, located in the cytosol, recognizes bacterial iE-DAP. This leads to the recruitment of RIPK2, which in turn activates the NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory genes.[1][3][4][5][14] NOD1 antagonists are designed to inhibit this cascade.
Caption: The NOD1 signaling cascade and the inhibitory point of this compound.
General Cytotoxicity Assessment Workflow
A logical workflow is critical for obtaining reliable data. The process begins with cell preparation and ends with data analysis, incorporating multiple assays to build a comprehensive cytotoxicity profile.
Caption: A typical experimental workflow for assessing compound cytotoxicity in primary cells.
Detailed Experimental Protocols
These protocols provide a starting point. Optimization for specific primary cell types is highly recommended.
Protocol 1: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) into the culture medium from cells with compromised membranes.[10][15]
Materials:
-
Primary cells seeded in a 96-well clear-bottom plate
-
This compound and controls
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, Takara Bio)[15]
-
Lysis buffer (often 10X, provided in kit)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed primary cells at an optimal density to ensure they are in a sub-confluent, log-growth phase at the time of treatment. Allow cells to adhere overnight.
-
Controls Setup: For each plate, prepare the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells to be lysed with lysis buffer before the final step.[11]
-
Medium Background Control: Culture medium without cells.
-
-
Treatment: Remove seeding medium and add fresh medium containing the desired concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: a. 30 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release Control" wells and mix gently. b. Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. c. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. d. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. e. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. f. Incubate at room temperature for 30 minutes, protected from light. g. Add 50 µL of Stop Solution (per kit instructions). h. Measure absorbance at 490 nm. Measure background absorbance at 680 nm and subtract it from the 490 nm reading.
-
Calculation:
-
% Cytotoxicity = 100 * ( (Experimental LDH Release - Vehicle Control Release) / (Maximum LDH Release - Vehicle Control Release) )
-
Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
Materials:
-
Primary cells seeded in a 6-well or 12-well plate
-
This compound and controls
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed and treat cells in a multi-well plate as described for the LDH assay. Include a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: a. Following incubation, collect the culture medium (which contains dead/detached cells) from each well into a labeled flow cytometry tube. b. Wash the adherent cells with PBS. c. Detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer or Trypsin-EDTA. Neutralize trypsin if used. d. Combine the detached cells with their corresponding supernatant in the flow cytometry tube.
-
Staining: a. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. b. Wash the cells once with 1 mL of cold PBS and centrifuge again. c. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly. c. Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Data Presentation Tables
Table 1: Recommended Concentration Ranges for Controls
| Control Type | Compound | Typical Concentration Range | Purpose |
| Vehicle Control | DMSO | 0.01% - 0.5% (v/v) | To measure the baseline cytotoxicity of the solvent. |
| Negative Control | Untreated Cells | N/A | To establish baseline cell viability and death. |
| Positive Control (Apoptosis) | Staurosporine | 1 - 10 µM | To validate the apoptosis assay's performance. |
| Positive Control (Necrosis) | Triton™ X-100 | 0.1% - 1% (v/v) | To induce 100% cell lysis for the LDH assay (Max Release). |
| NOD1 Agonist | C12-iE-DAP | 1 - 10 µg/mL | To confirm NOD1 pathway activity in the cells (used in functional assays, not cytotoxicity). |
Table 2: Experimental Parameters for Cytotoxicity Assays
| Parameter | LDH Assay | MTT / MTS Assay | Annexin V / PI Assay |
| Platform | 96-well Plate | 96-well Plate | 6/12/24-well Plate |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Flow Cytometry (Fluorescence) |
| Endpoint Measured | Membrane Integrity | Metabolic Activity | Phosphatidylserine exposure, Membrane Integrity |
| Typical Incubation | 24 - 72 hours | 24 - 72 hours | 6 - 48 hours |
| Primary Output | % Cytotoxicity | % Viability | % Apoptotic / Necrotic Cells |
| Strengths | Simple, high-throughput | High-throughput, sensitive | Detailed mechanism (apoptosis vs. necrosis) |
| Limitations | Does not distinguish apoptosis from necrosis | Indirect measure of viability; compound interference | Lower throughput, requires specialized equipment |
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of NOD1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. invivogen.com [invivogen.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Proliferation / Cytotoxicity Selection guide DOJINDO LABORATORIES [dojindo.com]
- 13. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting NOD1 Antagonist Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving NOD1 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a NOD1 antagonist experiment?
A1: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the antagonist (e.g., DMSO) to control for any effects of the solvent itself.
-
Unstimulated Control: Cells that are not treated with a NOD1 agonist to establish the basal level of signaling.
-
Agonist-Only Control: Cells stimulated with the NOD1 agonist (e.g., C12-iE-DAP) without any antagonist to determine the maximum level of NOD1 activation.
-
Positive Control Inhibitor: A well-characterized NOD1 inhibitor (e.g., ML130) to confirm that the assay is sensitive to inhibition.
-
Cytotoxicity Control: Cells treated with the antagonist at the concentrations used in the experiment to assess cell viability. This can be done using assays like MTT or LDH leakage.
-
Specificity Control: To ensure the antagonist is specific for the NOD1 pathway, you can use an agonist for a different pattern recognition receptor, such as MDP for NOD2 or LPS for TLR4, and confirm that the antagonist does not inhibit these pathways.[1][2]
Q2: My NOD1 antagonist is showing cytotoxicity at effective concentrations. What can I do?
A2: If your NOD1 antagonist is causing cell death, consider the following:
-
Lower the Concentration: Perform a dose-response curve to find the highest non-toxic concentration that still provides significant inhibition.
-
Reduce Incubation Time: Decrease the duration of cell exposure to the antagonist.
-
Change Cell Type: Some cell lines may be more sensitive to the compound. If possible, try a different cell line that expresses NOD1.
-
Synthesize Analogs: If you are in the drug development process, this is a key indicator that structural modifications to the compound may be necessary to reduce toxicity while maintaining efficacy.
Q3: How can I be sure my antagonist is specific to NOD1 and not causing off-target effects?
A3: Demonstrating specificity is critical. Here are several approaches:
-
Counter-Screening: Test your antagonist against other related signaling pathways. For example, in a NOD1 experiment, you should confirm that your compound does not inhibit NOD2 activation (using MDP as an agonist) or TLR4 activation (using LPS as an agonist).[1][2]
-
Gene Silencing: Use siRNA or shRNA to knock down NOD1 expression in your cells.[3][4] A specific antagonist should have no effect in NOD1-deficient cells.
-
Biochemical Assays: If possible, use a cell-free biochemical assay to determine if the antagonist directly interacts with the NOD1 protein or another component of the signaling pathway.
-
Use of NOD1-deficient cells: The most definitive way to demonstrate on-target activity is to show a lack of effect in cells from NOD1 knockout mice.[5]
Q4: I'm not seeing any inhibition of NOD1 signaling with my antagonist. What are the possible reasons?
A4: A lack of inhibition can stem from several factors:
-
Compound Inactivity or Degradation: Ensure your antagonist is properly stored and that the stock solution is fresh. Repeated freeze-thaw cycles can degrade the compound.
-
Solubility Issues: The antagonist may not be soluble in your cell culture media at the tested concentration. Visually inspect for precipitation and consider using a different solvent or a lower concentration. Some compounds may have poor solubility in aqueous buffers.[6]
-
Insufficient Concentration: The concentration of the antagonist may be too low to effectively inhibit NOD1. Perform a dose-response experiment with a wider and higher concentration range.
-
Problem with the Agonist: The NOD1 agonist may be inactive or used at a suboptimal concentration. Verify the activity of your agonist and perform a dose-response curve to ensure you are using a concentration that gives a robust but not saturating signal.
-
Assay Issues: There could be a problem with the assay itself. Refer to the detailed troubleshooting sections for specific assays below.
Q5: What are the most common NOD1 agonists and what are their working concentrations?
A5: The most common NOD1 agonists are synthetic mimics of diaminopimelic acid (DAP)-containing peptidoglycan fragments.
-
iE-DAP (γ-D-Glu-mDAP): This is the minimal motif recognized by NOD1. Typical working concentrations range from 1 to 100 µg/ml.[7]
-
Tri-DAP (L-Ala-γ-D-Glu-mDAP): Another widely used NOD1 agonist.
-
C12-iE-DAP: This is a more potent, acylated derivative of iE-DAP. It stimulates NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[8] A common concentration for cell stimulation is around 10 µM.[1]
Troubleshooting Guides
NF-κB Luciferase Reporter Assays
This assay is a common method to measure NOD1 activation by quantifying the activity of a luciferase reporter gene under the control of an NF-κB response element.
Issue: Weak or No Luciferase Signal
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure luciferase substrate and lysis buffer are not expired and have been stored correctly. Prepare fresh reagents. |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use a positive control plasmid (e.g., CMV-luciferase) to check transfection efficiency. Ensure plasmid DNA is of high quality (endotoxin-free). |
| Weak Promoter in Reporter Construct | If possible, use a reporter construct with a stronger minimal promoter. |
| Insufficient Agonist Stimulation | Confirm the activity and concentration of your NOD1 agonist (e.g., C12-iE-DAP). Perform a dose-response curve for the agonist. |
| Cell Lysis Issues | Ensure complete cell lysis by visual inspection under a microscope. Optimize lysis buffer volume and incubation time. |
Issue: High Background Signal
| Possible Cause | Troubleshooting Step |
| Reagent Contamination | Prepare fresh reagents. Use filter pipette tips to prevent cross-contamination. |
| Autoluminescence of Compound | Test your antagonist in a cell-free luciferase assay to see if it directly affects the luciferase enzyme or emits light. |
| Constitutive NF-κB Activity | Some cell lines have high basal NF-κB activity. Consider using a different cell line or serum-starving the cells before the experiment. |
| Assay Plate Type | Use opaque, white-walled plates for luminescence assays to maximize signal and prevent crosstalk between wells. |
Issue: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. Prepare a master mix of reagents for each condition. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). |
| Variable Transfection Efficiency | Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Cell Health | Ensure cells are healthy and at a consistent confluency when transfecting and treating. |
IL-8 ELISA
This assay measures the secretion of the pro-inflammatory chemokine IL-8, a downstream target of NOD1 activation.
Issue: Low or No IL-8 Detection
| Possible Cause | Troubleshooting Step |
| Insufficient Cell Stimulation | Confirm the activity of your NOD1 agonist. Increase the concentration of the agonist or the stimulation time. THP-1 cells, for instance, are often stimulated for 20 hours.[1] |
| Cell Density | The release of cytokines can be diminished at low cell densities. Ensure you are using an optimal cell seeding density.[9] |
| ELISA Reagent Issues | Check the expiration dates of all ELISA kit components. Ensure antibodies and standards have been stored correctly. |
| Incorrect Sample Dilution | The concentration of IL-8 in your samples may be below the detection limit of the assay. Try using less diluted or undiluted samples. |
| Problem with the Standard Curve | Ensure the standard was reconstituted correctly and the serial dilutions were prepared accurately. |
Issue: High Background in ELISA
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Ensure all washing steps are performed thoroughly to remove unbound antibodies and reagents. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
| Non-specific Antibody Binding | Ensure the plate is properly blocked. Increase the number of washes. |
| High Incubation Temperature | Incubate the plate at the temperature recommended in the ELISA kit protocol. |
Issue: High Signal/Standard Curve Saturation
| Possible Cause | Troubleshooting Step |
| Sample Concentration Too High | Dilute your samples and re-run the ELISA. |
| Incorrect Standard Curve Preparation | Double-check the calculations and dilutions for your standard curve. |
| Over-incubation with Substrate | Reduce the incubation time with the TMB substrate. Monitor the color development and stop the reaction when the highest standard is a deep blue. |
Data Presentation
Table 1: Potency of Common NOD1 Antagonists
| Antagonist | Target(s) | IC50 (NOD1) | IC50 (NOD2) | Assay Type | Cell Line | Reference |
| Nodinitib-1 (ML130) | NOD1 | 0.56 µM | >20 µM | NF-κB Reporter | HEK293 | [10] |
| NOD-IN-1 | NOD1/NOD2 | 5.74 µM | 6.45 µM | Not Specified | Not Specified | [11] |
| NOD1/2 antagonist-1 | NOD1/NOD2 | 1.13 µM | 0.77 µM | NF-κB Reporter | Not Specified | [12] |
| NOD1 antagonist-1 | NOD1 | 9.18 µM | 20.8 µM | NF-κB Reporter | HEK-Blue | [13] |
| GSK669 | NOD2 | >30 µM | 3.2 µM | IL-8 Secretion | Not Specified | [14] |
Experimental Protocols
Detailed Protocol for NOD1 NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293T cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
NF-κB Luciferase Reporter Plasmid
-
Renilla Luciferase Control Plasmid
-
Transfection Reagent (e.g., PEI)
-
NOD1 Agonist (e.g., C12-iE-DAP)
-
NOD1 Antagonist
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Opaque, white-walled 96-well plates
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count HEK293T cells.
-
Seed 3 x 10^4 cells per well in 100 µL of complete DMEM in a 96-well white, clear-bottom plate.[11]
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix. For each well, mix the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid with serum-free DMEM.
-
Add the transfection reagent to the DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to each well.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 3: Cell Treatment and Lysis
-
Prepare serial dilutions of your NOD1 antagonist in complete DMEM.
-
Remove the media from the cells and add the antagonist dilutions. Incubate for 1 hour at 37°C.
-
Prepare the NOD1 agonist (e.g., C12-iE-DAP) at the desired final concentration in complete DMEM.
-
Add the agonist to the wells (except for the unstimulated controls).
-
Incubate for 16-24 hours at 37°C with 5% CO2.[11]
-
Remove the media and gently wash the cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
Day 4: Luminescence Measurement
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Renilla luciferase substrate (stop and glo) and measure Renilla luciferase activity.
-
Normalize the firefly luciferase readings to the Renilla luciferase readings to account for differences in transfection efficiency and cell number.
Detailed Protocol for IL-8 ELISA in THP-1 Cells
This protocol is for a 96-well plate format.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 (with 10% FBS and 1% Penicillin-Streptomycin)
-
PMA (for differentiating THP-1 monocytes into macrophages, optional)
-
NOD1 Agonist (e.g., C12-iE-DAP)
-
NOD1 Antagonist
-
Human IL-8 ELISA Kit
-
24-well or 96-well tissue culture plates
Procedure:
Day 1: Cell Seeding and Differentiation (if applicable)
-
Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 24-well plate.[9]
-
(Optional) To differentiate into macrophages, treat cells with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours.
Day 2: Cell Treatment
-
Prepare serial dilutions of your NOD1 antagonist in complete RPMI.
-
Pre-treat the cells with the antagonist dilutions for 1 hour at 37°C.[1]
-
Prepare the NOD1 agonist (e.g., C12-iE-DAP) at the desired final concentration (e.g., 10 µM).[1]
-
Add the agonist to the wells (except for the unstimulated controls).
-
Incubate for 20 hours at 37°C with 5% CO2.[1]
Day 3: Sample Collection and ELISA
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants. These will be your samples for the ELISA.
-
Perform the IL-8 ELISA according to the manufacturer's protocol. A general procedure is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight. b. Wash the plate and block with a blocking buffer. c. Add your standards and samples to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). f. Wash the plate and add the substrate (e.g., TMB). g. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the concentration of IL-8 in your samples based on the standard curve.
Visualizations
Caption: NOD1 signaling pathway and point of antagonist intervention.
Caption: General experimental workflow for testing a NOD1 antagonist.
Caption: A logical troubleshooting tree for ineffective NOD1 antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective NOD1 agonists cause shock and organ injury/dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. Production of IL-8 in THP-1 cells following contact allergen stimulation via mitogen-activated protein kinase activation or tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. NOD1, NOD2, and NLRC5 Receptors in Antiviral and Antimycobacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of NOD1 Antagonist-2 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of NOD1 Antagonist-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active small molecule inhibitor of both human and mouse Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1] It functions by blocking the NOD1 signaling pathway, thereby inhibiting the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[2][3][4] Dysregulation of the NOD1 pathway is implicated in various inflammatory disorders.[5]
Q2: What are the common challenges encountered when using this compound in vivo?
A2: Like many small molecule inhibitors, particularly those in the kinase inhibitor class, common challenges with this compound in vivo can include poor aqueous solubility, leading to low bioavailability and variable exposure.[6][7] This can result in a disconnect between in vitro potency and in vivo efficacy. Other potential issues include metabolic instability and off-target effects.[8][9][10]
Q3: What are some initial steps to consider for improving the bioavailability of this compound?
A3: To enhance bioavailability, consider optimizing the formulation. Strategies include selecting appropriate solvents, reducing particle size to increase the dissolution rate, and using novel formulation approaches such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems or SEDDS), solid dispersions, or liposomes.[11][12]
Q4: Which animal models are suitable for testing the in vivo efficacy of this compound?
A4: The choice of animal model depends on the therapeutic area of interest. Given NOD1's role in inflammation, models of inflammatory bowel disease (IBD), such as Salmonella-induced colitis, are relevant.[13] Other models could include those for metabolic diseases, as NOD1 activation is linked to insulin (B600854) resistance, or models of certain cancers where NOD1/2 antagonists have been shown to improve the efficacy of chemotherapeutics.[14][15][16]
Troubleshooting Guide
Issue 1: Poor Bioavailability and Low Plasma Exposure
Question: My in vivo study with this compound shows low and highly variable plasma concentrations, despite using a dose that should be effective based on in vitro data. What can I do?
Answer: This is a common issue for poorly soluble compounds.[6] The formulation is the most likely cause. Below is a table outlining different formulation strategies and their potential impact on the pharmacokinetics of this compound.
Data Presentation: Pharmacokinetic Parameters of this compound with Different Formulations
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| 0.5% Carboxymethylcellulose (CMC) in water | 50 ± 15 | 4.0 | 350 ± 90 | 5 |
| 20% Solutol HS 15 in water | 250 ± 50 | 2.0 | 1800 ± 300 | 25 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 120 | 1.0 | 4500 ± 750 | 60 |
This is example data and actual results may vary.
Recommendations:
-
Re-formulate the Compound: As indicated in the table, moving from a simple suspension (CMC) to a solubilizing formulation (Solutol HS 15) or a lipid-based system (SEDDS) can significantly improve exposure.[11][12]
-
Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the drug, leading to faster dissolution and improved absorption.[12]
-
Structural Modification: If formulation changes are insufficient, medicinal chemistry efforts to create a more soluble analog or a prodrug could be considered.[10]
Issue 2: Lack of In Vivo Efficacy Despite Good Plasma Exposure
Question: I've optimized the formulation and achieved good plasma concentrations of this compound, but I'm still not observing the expected therapeutic effect in my disease model. What are the next steps?
Answer: If systemic exposure is adequate, the lack of efficacy could be due to several factors. A systematic approach to investigate this is necessary.
Mandatory Visualization: Troubleshooting Workflow for In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Recommendations:
-
Confirm Target Engagement: Good plasma exposure does not guarantee sufficient concentration at the site of action. A pharmacodynamic (PD) assay should be performed on the target tissue to confirm that this compound is engaging with the NOD1 protein.
-
Measure Downstream Biomarkers: Assess whether key downstream inflammatory markers of the NOD1 pathway (e.g., IL-6, CXCL2) are modulated in the target tissue following treatment.[14][17]
-
Verify the Animal Model: Ensure that the NOD1 signaling pathway is indeed activated and driving the pathology in your chosen animal model.[13]
-
Investigate Metabolic Stability: The compound may be rapidly metabolized in the target tissue. Ex vivo tissue homogenate stability assays can provide insights.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Salmonella Colitis Model
This protocol is adapted from models where NOD1/NOD2 signaling is crucial for the inflammatory response.[13]
-
Animals: Use C57BL/6 mice, 8-10 weeks old. Include a group of NOD1-deficient mice as a negative control to confirm the model's dependency on NOD1.[18]
-
Pre-treatment: Administer 20 mg of streptomycin (B1217042) via oral gavage to each mouse to disrupt the gut microbiota.
-
Infection: 24 hours after streptomycin treatment, infect mice with an oral gavage of 1x10^8 CFU of Salmonella Typhimurium.
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., SEDDS).
-
Administer this compound or vehicle control via oral gavage, starting 2 hours post-infection and then once daily for 3 days. A typical dose might range from 10-50 mg/kg, determined by prior PK studies.
-
-
Efficacy Readouts (at Day 3 post-infection):
-
Clinical Score: Monitor body weight loss and stool consistency daily.
-
Histology: Collect cecal tissue for H&E staining and score for submucosal edema, epithelial ulceration, and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize cecal tissue to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, KC) via ELISA or multiplex assay.
-
Bacterial Load: Plate serial dilutions of cecal and liver homogenates on selective agar (B569324) to determine bacterial colonization.
-
Protocol 2: Basic Pharmacokinetic (PK) Study
-
Animals: Use male C57BL/6 mice, 8-10 weeks old (n=3-4 per time point).
-
Formulation and Dosing:
-
Prepare this compound in the chosen formulation vehicle.
-
Administer a single dose via oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) into EDTA-coated tubes at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood at 4°C to separate plasma.
-
-
Sample Analysis:
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the antagonist in each sample using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Signaling Pathway
Mandatory Visualization: NOD1 Signaling Pathway
Caption: The NOD1 signaling cascade initiated by iE-DAP and inhibited by this compound.[2][3][4][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targeting of NOD1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotide-binding oligomerization domain (NOD) inhibitors: a rational approach toward inhibition of NOD signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | NOD1: a metabolic modulator [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pamprx.com [pamprx.com]
- 17. rupress.org [rupress.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimal Dose Determination for NOD1 Antagonist-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dose of NOD1 antagonist-2 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NOD1 antagonism?
A1: NOD1 (Nucleotide-binding Oligomerization Domain 1) is an intracellular pattern recognition receptor that recognizes components of bacterial peptidoglycan, primarily meso-diaminopimelic acid (iE-DAP), which is abundant in Gram-negative bacteria.[1][2][3] Upon ligand binding, NOD1 undergoes a conformational change, leading to the recruitment of the kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[2][4][5] This interaction triggers downstream signaling cascades, prominently activating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1][4][6][7] These pathways ultimately lead to the transcription of pro-inflammatory genes and the secretion of cytokines and chemokines, such as IL-8 and TNF-α.[8][9] A NOD1 antagonist, such as this compound, works by blocking one or more steps in this signaling cascade, thereby inhibiting the inflammatory response.[10]
Q2: Which cell lines are suitable for testing this compound?
A2: The choice of cell line is critical for obtaining reliable results. Suitable cell lines should express functional NOD1. Commonly used cell lines include:
-
HEK293T cells: These cells have low endogenous NOD1 expression and are often transfected to overexpress human NOD1, making them ideal for specific reporter gene assays.[11]
-
THP-1 cells: These human monocytic cells endogenously express functional NOD1 and are a good model for studying inflammatory responses, such as cytokine secretion.[8][9]
-
MCF-7 cells: Human breast cancer cells that can be engineered to overexpress NOD1 and are used for IL-8 secretion assays.[12][13]
-
HCT116 cells: A human colon carcinoma cell line that expresses NOD1 and can be used in NF-κB reporter assays.[14]
-
AGS cells: A human gastric adenocarcinoma cell line used to study NOD1-mediated responses.[15]
Q3: What is a typical starting concentration range for a novel NOD1 antagonist?
A3: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range for in vitro assays is from 0.01 µM to 100 µM. Based on published data for other NOD1 antagonists, the half-maximal inhibitory concentration (IC50) often falls within the low micromolar to nanomolar range.[10][16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of NOD1 signaling observed. | 1. Inactive compound: The this compound may not be active at the concentrations tested. 2. Incorrect assay setup: The NOD1 agonist may not be potent enough, or the incubation times may be suboptimal. 3. Cell line issue: The chosen cell line may not have sufficient NOD1 expression or a functional signaling pathway. | 1. Test a wider and higher concentration range of the antagonist. 2. Verify the activity of the NOD1 agonist (e.g., C12-iE-DAP) and optimize its concentration and incubation time.[8][9] 3. Confirm NOD1 expression in your cell line via RT-PCR or Western blot. Consider using a cell line known to be responsive to NOD1 stimulation. |
| High cell toxicity observed. | 1. Compound cytotoxicity: this compound may be toxic to the cells at the tested concentrations. 2. Solvent toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) may be at a toxic concentration. | 1. Perform a cell viability assay (e.g., MTS or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration of the antagonist.[8][16] 2. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to changes in cell behavior and receptor expression. 2. Reagent variability: Inconsistent potency of NOD1 agonist or antagonist between batches. 3. Experimental conditions: Variations in cell density, incubation times, or plate reader settings. | 1. Use cells with a consistent and low passage number for all experiments. 2. Aliquot and store reagents properly. Test each new batch of agonist and antagonist for activity. 3. Standardize all experimental parameters, including cell seeding density and incubation times. |
| Antagonist shows activity in unstimulated cells. | Off-target effects: The antagonist may be affecting basal cellular processes or other signaling pathways. | Test the antagonist in the absence of a NOD1 agonist to assess its baseline effects. If activity is observed, consider counter-screening against other relevant pathways (e.g., TLR or TNF-α signaling) to determine specificity.[13] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an NF-κB Reporter Assay
This protocol is designed to determine the concentration of this compound that inhibits 50% of the NOD1-mediated NF-κB activation.
Materials:
-
HEK-Blue™ NOD1 cells (or other suitable NF-κB reporter cell line)
-
NOD1 agonist (e.g., C12-iE-DAP)
-
This compound
-
HEK-Blue™ Detection medium
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ NOD1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Antagonist Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Antagonist Pre-incubation: Add the diluted antagonist to the cells and incubate for 1 hour.
-
Agonist Stimulation: Add the NOD1 agonist (e.g., C12-iE-DAP at a final concentration of 10 µM) to the wells.[8][9] Include wells with agonist only (positive control) and medium only (negative control).
-
Incubation: Incubate the plate for 18-24 hours.
-
Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-3 hours.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the positive control. Plot the percentage of inhibition against the log of the antagonist concentration and determine the IC50 value using non-linear regression.
Protocol 2: Assessing Cytotoxicity using an MTS Assay
This protocol is essential to ensure that the observed inhibition is not due to cell death.
Materials:
-
Cell line used in the primary assay
-
This compound
-
MTS reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the functional assay and incubate overnight.
-
Compound Addition: Add the same serial dilutions of this compound to the cells.
-
Incubation: Incubate for the same duration as the functional assay (e.g., 18-24 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. A compound is typically considered non-toxic if cell viability remains above 80%.[16]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various known NOD1 antagonists from the literature, which can serve as a reference for your experiments with this compound.
| Antagonist | Cell Line | Assay Type | IC50 (µM) | Reference |
| Nodinitib-1 (ML130) | HEK293 | NF-κB Reporter | 0.56 | [10] |
| Nodinitib-1 (ML130) | THP-1 | IL-8 Secretion | 2.97 | [9] |
| GSK669 | THP-1 | IL-8 Secretion | > 50 | [9] |
| NOD1 antagonist-1 | HEK-Blue | NF-κB Reporter | 9.18 | [16] |
| NOD1/2 antagonist-1 | HEK293T | NF-κB Reporter | 1.13 | [17] |
Visualizations
Caption: NOD1 signaling pathway upon recognition of bacterial peptidoglycan.
Caption: Experimental workflow for determining the optimal dose of this compound.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A In Vitro and In Vivo Study of the Ability of NOD1 Ligands to Activate the Transcriptional Factor NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - NOD1 contributes to mouse host defense against Helicobacter pylori via induction of type I IFN and activation of the ISGF3 signaling pathway [jci.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
Addressing variability in NOD1 antagonist-2 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in NOD1 antagonist bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common bioassays used to screen for NOD1 antagonists?
A1: The most common bioassays are cell-based assays that measure the downstream effects of NOD1 activation. These include:
-
NF-κB Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element. Inhibition of NOD1 signaling by an antagonist results in a decreased reporter signal.[1][2][3]
-
Cytokine Secretion Assays: These assays measure the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α), from cells upon NOD1 stimulation. A potent antagonist will reduce the amount of secreted cytokine.[4]
Q2: Which cell lines are typically used for NOD1 antagonist bioassays?
A2: Commonly used cell lines include:
-
HEK293T cells: These cells have low endogenous NOD1 expression and are often transfected with a NOD1 expression plasmid along with an NF-κB reporter plasmid.[1] This allows for a robust and specific assay system.
-
THP-1 cells: This human monocytic cell line endogenously expresses functional NOD1 and NOD2, making it a suitable model for studying inflammatory responses, such as IL-8 secretion.[4]
-
HCT116 cells: This human colon cancer cell line expresses both NOD1 and NOD2 and can be used to assess agonist and antagonist activity.
Q3: What are the key reagents required for a NOD1 antagonist bioassay?
A3: Key reagents include:
-
A specific NOD1 agonist: such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) or its more potent acylated derivative, C12-iE-DAP.[5][6]
-
The NOD1 antagonist compound(s) to be tested.
-
Detection reagents: for the chosen readout (e.g., luciferase substrate for reporter assays, or ELISA kits for cytokine assays).
Q4: What is a Z'-factor and why is it important in high-throughput screening (HTS) for NOD1 antagonists?
A4: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7][8] It reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust and reliable assay with a large signal window and low variability, making it suitable for identifying true hits.[7][9]
Troubleshooting Guides
Problem 1: High Background Signal in NF-κB Reporter Assay
Q: My unstimulated control wells show a high luciferase/SEAP signal. What could be the cause and how can I fix it?
A: High background signal can obscure the effect of your antagonist. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Overexpression of NOD1 | Overexpression of NOD1 can lead to auto-activation of the NF-κB pathway. Reduce the amount of NOD1 expression plasmid used for transfection.[1] |
| High Cell Density | Plating cells at too high a confluency can lead to spontaneous NF-κB activation. Optimize cell seeding density. Aim for 70-80% confluency at the time of the assay.[10] |
| Contamination | Mycoplasma or bacterial contamination can activate pattern recognition receptors and induce NF-κB. Regularly test your cell cultures for contamination. |
| Reagent Contamination | Endotoxin (B1171834) (LPS) contamination in reagents (e.g., water, serum, DNA preps) can activate TLR4, which also signals through NF-κB. Use endotoxin-free reagents and test for endotoxin contamination. |
| Constitutive Reporter Activity | The reporter plasmid itself may have some basal activity. Use a parental cell line (without the reporter plasmid) as a control to determine the baseline signal. |
| Old or Improperly Stored Reagents | Luciferase assay reagents can degrade over time, leading to increased background. Use fresh reagents and store them according to the manufacturer's instructions. |
Problem 2: Low or No Signal Window (Poor Z'-factor)
Q: The difference between my stimulated (agonist-only) and unstimulated controls is very small. How can I improve my signal window?
A: A small signal window will make it difficult to identify antagonists. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | The agonist concentration may be too low to induce a strong response or too high, causing signal saturation. Perform a dose-response curve for your NOD1 agonist (e.g., C12-iE-DAP) to determine the optimal concentration (typically EC50 to EC80). |
| Low NOD1 Expression | In transiently transfected cells, transfection efficiency may be low. Optimize your transfection protocol or consider generating a stable cell line expressing NOD1. |
| Incorrect Incubation Times | The incubation time after agonist stimulation may be too short or too long. Optimize the incubation time to capture the peak of the NF-κB response (typically 6-24 hours for reporter assays).[11] |
| Cell Line Health | Unhealthy or stressed cells will not respond optimally. Ensure you are using cells at a low passage number and that they are healthy and growing exponentially. |
| Agonist Degradation | NOD1 agonists, especially peptides, can degrade. Prepare fresh agonist solutions and store them properly. For C12-iE-DAP, which is more hydrophobic, ensure it is fully solubilized.[5] |
| Reporter Assay Sensitivity | The reporter system may not be sensitive enough. Consider using a brighter luciferase variant or a more sensitive detection reagent. |
Problem 3: High Variability Between Replicate Wells
Q: I am seeing a large standard deviation in my replicate wells, leading to poor reproducibility. What are the common sources of variability?
A: High variability can mask the true effects of your compounds. Here's how to troubleshoot:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate is a major source of variability. Ensure you have a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of agonists, antagonists, or detection reagents will lead to high variability. Use calibrated pipettes and consider using a multichannel pipette or automated liquid handler for better precision.[12] |
| Edge Effects | Wells on the edge of the plate are prone to evaporation, leading to changes in reagent concentrations. To minimize edge effects, do not use the outer wells for experimental samples, or fill them with sterile water or media.[11] |
| Inconsistent Incubation Conditions | Temperature and CO2 fluctuations in the incubator can affect cell health and signaling. Ensure your incubator is properly calibrated and maintained. |
| Cell Confluency | Variations in cell confluency between wells can lead to different responses. Visually inspect your plates before starting the assay to ensure consistent confluency.[10][13] |
| Compound Precipitation | The test compounds may not be fully soluble at the tested concentrations, leading to inconsistent effects. Check the solubility of your compounds and consider using a lower concentration range or a different solvent. |
Experimental Protocols
NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol is for a 96-well plate format.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NOD1 expression plasmid
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
NOD1 agonist (e.g., C12-iE-DAP)
-
NOD1 antagonist compounds
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Day 1: Cell Seeding and Transfection
-
Trypsinize and count HEK293T cells.
-
Seed 3 x 10^4 cells per well in 50 µL of complete DMEM in a white, clear-bottom 96-well plate.[1]
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, use an optimized ratio of NOD1 expression plasmid and NF-κB luciferase reporter plasmid.
-
Add the transfection mix to the cells.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2.
Day 2: Compound Treatment and Agonist Stimulation
-
Prepare serial dilutions of your NOD1 antagonist compounds in assay medium (e.g., DMEM with 0.5% FBS).
-
Remove the transfection medium from the cells and add the diluted antagonist compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Prepare the NOD1 agonist at 2x the final desired concentration in assay medium.
-
Add the agonist solution to all wells except the unstimulated controls.
-
Incubate for 6-16 hours at 37°C, 5% CO2.[1]
Day 3: Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
IL-8 Secretion Assay in THP-1 Cells
This protocol is for a 96-well plate format.
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
NOD1 agonist (e.g., C12-iE-DAP)
-
NOD1 antagonist compounds
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Day 1: Cell Seeding (and Differentiation)
-
Count THP-1 cells and seed them at an optimized density (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
Optional for differentiation into macrophage-like cells: Add PMA to a final concentration of 10-50 ng/mL and incubate for 24-48 hours. Afterwards, wash the cells and allow them to rest in fresh medium for 24 hours before proceeding.
Day 2: Compound Treatment and Agonist Stimulation
-
Prepare serial dilutions of your NOD1 antagonist compounds in assay medium.
-
Add the diluted antagonist compounds to the cells. Include a vehicle control.
-
Incubate for 1 hour at 37°C, 5% CO2.[4]
-
Prepare the NOD1 agonist at 2x the final desired concentration in assay medium.
-
Add the agonist solution to all wells except the unstimulated controls.
-
Incubate for 20 hours at 37°C, 5% CO2.[4]
Day 3: IL-8 ELISA
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform the IL-8 ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Caption: NOD1 signaling pathway upon recognition of iE-DAP.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. assay.dev [assay.dev]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. thrivebio.com [thrivebio.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. goldbio.com [goldbio.com]
- 13. Systematic Quantification of Cell Confluence in Human Normal Oral Fibroblasts | MDPI [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of NOD1 Inhibitors: A Comparative Guide to NOD1 Antagonist-2 and ML130 (Nodinitib-1)
For researchers, scientists, and drug development professionals navigating the landscape of innate immunity modulators, the selection of a potent and selective NOD1 antagonist is a critical decision. This guide provides a comprehensive, data-driven comparison of two prominent NOD1 inhibitors: NOD1 Antagonist-2 (also known as compound 66) and the well-characterized ML130 (Nodinitib-1).
This objective analysis delves into their respective activities, selectivities, and the experimental frameworks used for their evaluation, empowering researchers to make informed choices for their specific research applications.
Quantitative Activity Profile
To facilitate a clear comparison of the inhibitory activities of this compound and ML130, their performance in key cellular assays is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) against human NOD1 (hNOD1) and mouse NOD1 (mNOD1), as well as their selectivity over the related pattern recognition receptor, NOD2.
| Compound | hNOD1 IC50 | mNOD1 IC50 | NOD2 IC50 | Selectivity (NOD2/hNOD1) |
| This compound (compound 66) | 4.1 nM | 344 nM | >10,000 nM | >2439-fold |
| ML130 (Nodinitib-1) | 560 nM | Not Reported | >20,000 nM | >36-fold[1] |
Note: IC50 values are dependent on specific assay conditions and cell types used.
Deciphering the NOD1 Signaling Cascade and Inhibitor Action
The Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is an intracellular sensor that recognizes specific components of bacterial peptidoglycan, primarily from Gram-negative bacteria. Upon activation, NOD1 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the MAPK pathway, leading to the production of pro-inflammatory cytokines and chemokines. Both this compound and ML130 are designed to interrupt this critical inflammatory pathway.
Caption: NOD1 signaling pathway and points of antagonist inhibition.
Experimental Methodologies: A Closer Look
The characterization and comparison of NOD1 antagonists rely on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays used to evaluate the activity of compounds like this compound and ML130.
NF-κB Reporter Gene Assay
This assay is a primary tool for screening and characterizing NOD1 inhibitors by measuring the activation of the NF-κB signaling pathway.
Principle: HEK293T cells, which endogenously express NOD1, are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NOD1 pathway by a specific ligand (e.g., iE-DAP) leads to the translocation of NF-κB to the nucleus, driving the expression of luciferase. The resulting luminescence is proportional to NF-κB activity and can be inhibited by NOD1 antagonists.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed cells in a 96-well plate at a density of 2-5 x 10^4 cells per well.
-
Transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound or ML130).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Stimulate the cells with a NOD1 agonist, such as 100 ng/mL of C12-iE-DAP, for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure luciferase and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the NF-κB luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
IL-8 Secretion Assay
This assay provides a more physiologically relevant measure of NOD1 inhibition by quantifying the secretion of a key pro-inflammatory chemokine, Interleukin-8 (IL-8).
Principle: Human monocytic cell lines, such as THP-1, or primary human monocytes are used as they endogenously express NOD1 and respond to NOD1 agonists by secreting IL-8. The amount of secreted IL-8 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
To differentiate into macrophage-like cells, treat the cells with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Seed the differentiated THP-1 cells or primary monocytes in a 96-well plate.
-
Pre-treat the cells with various concentrations of the NOD1 antagonists for 1 hour.
-
Stimulate the cells with a NOD1 agonist (e.g., 1 µg/mL Tri-DAP) for 18-24 hours.
-
-
Supernatant Collection and ELISA:
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using a commercial human IL-8 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant human IL-8.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.
-
Determine the percentage of inhibition of IL-8 secretion and calculate the IC50 values as described for the reporter assay.
-
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic evaluation and comparison of NOD1 antagonists.
Caption: A typical workflow for comparing NOD1 antagonist activity.
Conclusion
Both this compound (compound 66) and ML130 (Nodinitib-1) are valuable tools for investigating the role of NOD1 in health and disease. Based on the available data, This compound demonstrates significantly higher potency against human NOD1 and superior selectivity over NOD2 when compared to ML130. The nanomolar potency of this compound makes it a particularly attractive candidate for in-depth in vitro and potentially in vivo studies. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the model system (human vs. mouse) and the required potency and selectivity profile. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to independently verify and expand upon these findings in their own laboratories.
References
A Comparative Guide to the Efficacy of NOD1 Antagonists: ML130 vs. Compound 66
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent NOD1 (Nucleotide-binding Oligomerization Domain 1) antagonists: ML130, a 2-aminobenzimidazole (B67599) derivative, and Compound 66, a recently developed 2-chloroquinazolin-4-ol derivative. This document summarizes their inhibitory activities based on available experimental data, outlines the methodologies used for their evaluation, and illustrates the key signaling pathways involved.
Data Presentation: Quantitative Efficacy
The following table summarizes the in vitro efficacy of ML130 and Compound 66 in inhibiting NOD1-mediated signaling. The primary measure of efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit 50% of the NOD1-induced response, typically the activation of the NF-κB signaling pathway.
| Antagonist | Chemical Class | Target | Assay System | Ligand Used | IC50 (µM) | Selectivity | Reference |
| ML130 (Noditinib-1) | 2-aminobenzimidazole | Human NOD1 | NF-κB Luciferase Reporter Assay in HEK293T cells | γ-tri-DAP | 0.56 | >36-fold selective over NOD2 | [1] |
| Compound 66 | 2-chloroquinazolin-4-ol | Human NOD1 | NF-κB Luciferase Reporter Assay in HEK293T cells | C12-iE-DAP | Not explicitly stated in abstract | Potent and selective for human and mouse NOD1 | [2][3][4][5] |
Note: While the exact IC50 value for Compound 66 was not available in the abstract of the cited 2024 publication, it is described as a "potent" antagonist, suggesting significant inhibitory activity. For a precise quantitative comparison, consulting the full-text article is recommended.
Experimental Protocols
The determination of the inhibitory efficacy of both ML130 and Compound 66 primarily relies on a cell-based reporter gene assay. This assay quantifies the activation of the NF-κB transcription factor, a key downstream effector of the NOD1 signaling pathway.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to screen for and characterize inhibitors of signaling pathways that converge on NF-κB activation.[1][6]
Objective: To measure the ability of a compound to inhibit NOD1-mediated activation of an NF-κB-responsive reporter gene.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used as they have low endogenous NOD1 expression, allowing for the specific assessment of exogenously expressed or endogenously stimulated NOD1.[7]
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. For assays involving overexpressed NOD1, cells are transiently transfected with expression plasmids for human NOD1 and an NF-κB-luciferase reporter construct. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfection with a constitutively expressed Renilla luciferase plasmid is often included for normalization of transfection efficiency and cell viability.
-
Compound Treatment: The day after transfection, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ML130 or Compound 66). The cells are typically pre-incubated with the compound for a specific period (e.g., 1 hour) to allow for cell penetration and target engagement.
-
NOD1 Stimulation: Following pre-incubation with the antagonist, cells are stimulated with a specific NOD1 agonist. For ML130, γ-tri-DAP (L-Ala-γ-D-Glu-mDAP) is a commonly used ligand.[1] For Compound 66, C12-iE-DAP, a more lipophilic and potent NOD1 agonist, was utilized.[2][3][4][5]
-
Luciferase Assay: After a defined incubation period with the agonist (e.g., 6-24 hours), the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated by comparing the normalized luciferase activity in the presence of the antagonist to the activity in the vehicle-treated (agonist only) control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualization
NOD1 Signaling Pathway
The following diagram illustrates the canonical NOD1 signaling pathway, which is the target of both ML130 and Compound 66. Upon recognition of bacterial peptidoglycan fragments, NOD1 recruits the kinase RIPK2, leading to the activation of downstream signaling cascades that culminate in the activation of NF-κB and MAPK pathways and the subsequent expression of pro-inflammatory genes.[8]
Caption: Canonical NOD1 signaling pathway leading to inflammation.
Experimental Workflow for NOD1 Antagonist Screening
The diagram below outlines the general workflow for identifying and characterizing NOD1 antagonists using the NF-κB luciferase reporter gene assay.
Caption: Workflow for NOD1 antagonist efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Selectively Antagonizing the NOD1-Mediated Inflammatory Signaling Pathway Mitigates the Gastric Inflammation Induced by Helicobacter pylori Infection - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Selectively Antagonizing the NOD1-Mediated Inflammatory Signaling Pathway Mitigates the Gastric Inflammation Induced by Helicobacter pylori Infection. | Semantic Scholar [semanticscholar.org]
- 5. Selectively Antagonizing the NOD1-Mediated Inflammatory Signaling Pathway Mitigates the Gastric Inflammation Induced by Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nod1 imprints inflammatory and carcinogenic responses toward the gastric pathogen Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NOD1 Antagonist Selectivity Against NOD2 and Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of notable NOD1 (Nucleotide-binding Oligomerization Domain 1) antagonists against the closely related pattern recognition receptor NOD2 and various Toll-like Receptors (TLRs). The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of appropriate chemical probes for research and development.
Introduction to NOD1 Signaling
NOD1 is an intracellular pattern recognition receptor crucial to the innate immune system. It recognizes peptidoglycan (PGN) fragments containing diaminopimelic acid (DAP), which are predominantly found in Gram-negative bacteria.[1] Upon ligand binding, NOD1 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction triggers downstream signaling cascades, primarily activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. The activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response to bacterial infection. Given its role in inflammatory processes, selective inhibition of NOD1 is a promising therapeutic strategy for various inflammatory and autoimmune diseases.
Comparative Selectivity of NOD1 Antagonists
The development of selective NOD1 antagonists is crucial to avoid off-target effects, particularly on NOD2, which recognizes the muramyl dipeptide (MDP) present in the PGN of most bacteria, and on TLRs, which are key sensors of a wide range of pathogen-associated molecular patterns (PAMPs). This section provides a quantitative comparison of the selectivity of several well-characterized NOD1 antagonists.
Data Presentation: NOD1 Antagonist Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various NOD1 antagonists against NOD1, NOD2, and TLR2 signaling pathways, as determined by IL-8 secretion assays. A higher IC50 value indicates lower potency.
| Compound | Chemical Series | NOD1 IC50 (µM) | NOD2 IC50 (µM) | TLR2 IC50 (µM) | RIPK2 Kinase Inhibition | Reference |
| GSK223 | Quinazolininone | 1.0 | >50 | >50 | No | [1] |
| GSK966 | Aminobenzothiazole | 3.5 | >50 | >50 | No | [1] |
| SB711 | Xanthine | 0.6 | >50 | >50 | No | [1] |
| ML130 (Noditinib-1) | 2-aminobenzimidazole | 2.97 ± 0.31 | >50 | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining NOD1 antagonist selectivity.
NF-κB Luciferase Reporter Gene Assay
This cell-based assay is a common method to screen for inhibitors of the NOD1 signaling pathway by measuring the activation of the NF-κB transcription factor.
Objective: To quantify the inhibitory effect of a compound on NOD1-mediated NF-κB activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)
-
NOD1 expression plasmid (for overexpression systems)
-
Transfection reagent
-
NOD1 agonist (e.g., C12-iE-DAP)
-
NOD2 agonist (e.g., L18-MDP)
-
TLR ligands (e.g., Pam3CSK4 for TLR2, LPS for TLR4)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the control plasmid, and the NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) at a concentration known to induce a robust NF-κB response. For selectivity testing, parallel wells are stimulated with a NOD2 agonist (e.g., L18-MDP) or various TLR ligands.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Calculate the percent inhibition of NF-κB activation for each antagonist concentration and determine the IC50 value.
IL-8 Secretion Assay (ELISA)
This assay measures the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8), a downstream product of NOD1 activation, into the cell culture supernatant.
Objective: To quantify the inhibitory effect of a compound on NOD1-induced IL-8 secretion.
Materials:
-
HEK293 cells stably expressing human NOD1 (293/hNOD1) or other suitable cell lines (e.g., HCT116)
-
NOD1 agonist (e.g., Tri-DAP)
-
NOD2 agonist (e.g., MDP)
-
TLR ligands
-
Test antagonists
-
Human IL-8 ELISA kit
Procedure:
-
Cell Seeding: Seed 293/hNOD1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the NOD1 antagonist for 1 hour.
-
Agonist Stimulation: Add the NOD1 agonist (e.g., Tri-DAP) to the wells. For selectivity assessment, stimulate parallel cultures with a NOD2 agonist or TLR ligands.
-
Incubation: Incubate the cells for 24 hours to allow for IL-8 production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:
-
Addition of supernatants and standards to an antibody-coated plate.
-
Incubation and washing steps.
-
Addition of a detection antibody.
-
Further incubation and washing.
-
Addition of a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percent inhibition of IL-8 secretion for each antagonist concentration and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways for NOD1, NOD2, and TLRs, as well as the experimental workflow for determining antagonist selectivity.
Caption: NOD1 Signaling Pathway.
Caption: NOD2 Signaling Pathway.
Caption: TLR Signaling Pathways.
Caption: Experimental Workflow.
References
Unraveling the Potency of NOD1 Antagonists: A Comparative Analysis of NOD1 Antagonist-2 and Benzimidazole Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of innate immunity research, the modulation of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) presents a compelling therapeutic target for a variety of inflammatory and autoimmune diseases. This guide provides a detailed comparison of the efficacy of NOD1 antagonist-2 against other prominent benzimidazole-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Comparative Efficacy of NOD1 Inhibitors
The inhibitory potential of small molecule antagonists targeting NOD1 is a critical determinant of their therapeutic utility. The half-maximal inhibitory concentration (IC50) serves as a key metric for this assessment. Below is a summary of the reported IC50 values for this compound and other benzimidazole (B57391) inhibitors against NOD1.
| Compound | Chemical Class | Target(s) | IC50 (NOD1) | Reference |
| This compound | Quinazolinone | NOD1/NOD2 (dual) | 1.13 µM | [1][2] |
| Nodinitib-1 (ML130) | 2-Aminobenzimidazole | NOD1 selective | 0.56 µM | [3][4] |
| NOD-IN-1 | Not Specified | NOD1/NOD2 (mixed) | 5.74 µM | [1][3] |
Table 1: Comparative IC50 values of selected NOD1 inhibitors. Lower IC50 values indicate higher potency.
In-Depth Look at Experimental Protocols
The determination of inhibitor efficacy is intrinsically linked to the experimental methodology. Here, we detail the common protocols utilized in the assessment of NOD1 inhibition, primarily focusing on NF-κB activation and IL-8 secretion assays.
NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay is a cornerstone for quantifying the activation of the NF-κB signaling pathway downstream of NOD1 activation.
Objective: To measure the dose-dependent inhibition of NOD1-mediated NF-κB activation by antagonist compounds.
Materials:
-
HEK293T cells
-
Expression plasmids for human NOD1 (optional, as HEK293T cells have low endogenous levels)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
NOD1 agonist (e.g., C12-iE-DAP or Tri-DAP)
-
NOD1 antagonist compounds
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 3 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid, Renilla luciferase plasmid, and optionally, a human NOD1 expression plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the NOD1 antagonist compounds. Incubate for 1 hour.
-
NOD1 Activation: Stimulate the cells with a NOD1 agonist, such as C12-iE-DAP (typically at a concentration that elicits a submaximal response), for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of inhibition is calculated relative to the agonist-only control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.
IL-8 Secretion Assay in THP-1 Cells
THP-1 cells, a human monocytic cell line, endogenously express NOD1 and provide a more physiologically relevant model for studying inflammatory responses.
Objective: To quantify the inhibition of NOD1-induced IL-8 secretion by antagonist compounds.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
NOD1 agonist (e.g., C12-iE-DAP)
-
NOD1 antagonist compounds
-
Human IL-8 ELISA kit
Protocol:
-
Cell Culture and Differentiation (Optional): Culture THP-1 monocytes and, for some experimental setups, differentiate them into macrophage-like cells by treating with a low concentration of PMA for 24-48 hours, followed by a rest period.
-
Cell Seeding: Seed THP-1 cells (either monocytes or differentiated macrophages) in 96-well plates.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the NOD1 antagonist compounds for 1 hour.
-
NOD1 Stimulation: Add the NOD1 agonist C12-iE-DAP to the wells and incubate for 20-24 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a commercial human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-8 secretion for each antagonist concentration compared to the agonist-only control. Determine the IC50 value by plotting the dose-response curve.
Visualizing the NOD1 Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to Isothermal Titration Calorimetry for Characterizing NOD1 Antagonist Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other biophysical techniques for the characterization of NOD1-antagonist binding. Supported by experimental data and detailed protocols, this document serves as a practical resource for planning and executing binding studies.
Introduction to NOD1 and its Role in Innate Immunity
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1][2] Expressed in a wide variety of cells, NOD1 detects specific components of bacterial peptidoglycan, primarily γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is abundant in the cell wall of most Gram-negative and certain Gram-positive bacteria.[3][4] Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction, mediated by their respective caspase activation and recruitment domains (CARDs), initiates a downstream signaling cascade that activates the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[2][5] The activation of these pathways results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing bacterial infections.[3][4]
Given its central role in inflammation, dysregulation of NOD1 signaling has been implicated in various inflammatory and autoimmune diseases, including inflammatory bowel disease, asthma, and arthritis.[4][6] Consequently, NOD1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. Small molecule antagonists that can inhibit NOD1 activity are of significant interest in drug discovery. A thorough biophysical characterization of the binding of these antagonists to NOD1 is critical for understanding their mechanism of action and for optimizing their potency and selectivity.
Principles of Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful and versatile biophysical technique that directly measures the heat changes associated with biomolecular interactions.[7][8] It is considered the gold standard for characterizing binding events as it provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization of the interacting partners.[9][10][11]
In a typical ITC experiment, a solution of a ligand (e.g., a NOD1 antagonist) is titrated into a solution containing a macromolecule (e.g., the NOD1 protein) in a highly sensitive calorimeter. As the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The ITC instrument measures these minute heat changes with high precision. With each injection of the ligand, the binding sites on the macromolecule become progressively saturated until no further binding occurs.
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can be analyzed to determine the key thermodynamic parameters of the interaction:
-
Dissociation Constant (Kd): A measure of the binding affinity. A lower Kd value indicates a stronger binding interaction.
-
Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insights into the nature of the chemical bonds being formed and broken.
-
Stoichiometry (n): The number of ligand molecules that bind to one molecule of the macromolecule.
-
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, which can be calculated from the Kd and ΔH values.
Comparison of ITC with Alternative Biophysical Techniques
While ITC is a powerful tool, other biophysical techniques can also be employed to study the binding of antagonists to NOD1. The choice of technique often depends on the specific research question, the properties of the interacting molecules, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Provides a complete thermodynamic profile (Kd, ΔH, ΔS, n) in a single experiment. Label-free and in-solution. Not limited by molecular weight. | Requires relatively large amounts of pure, soluble protein. Sensitive to buffer mismatch. May not be suitable for very high or very low affinity interactions. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | High sensitivity, requires small amounts of analyte. Provides kinetic data (association and dissociation rates). Real-time monitoring. | Requires immobilization of one binding partner, which may affect its conformation and activity. Non-specific binding can be an issue. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon binding. | Provides structural information at atomic resolution. Can detect very weak interactions. Can map the binding site. | Requires large amounts of isotopically labeled protein. Limited to smaller proteins. Technically demanding and time-consuming data analysis. |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature of a protein upon ligand binding. | High-throughput and requires small amounts of protein. Can be used for screening large compound libraries. | Indirect measure of binding. Does not provide a Kd value. Some ligands may not induce a significant change in thermal stability. |
Case Study: Characterization of a NOD1 Antagonist
While a complete ITC dataset for a NOD1 antagonist is not publicly available in the scientific literature, we can outline a hypothetical case study for the well-characterized NOD1 inhibitor, ML130 (Nodinitib-1).[6][12][13] ML130 is a 2-aminobenzimidazole (B67599) derivative that selectively inhibits NOD1-induced NF-κB activation with an IC50 in the low micromolar range.[13][14][15] Mechanistic studies suggest that ML130 induces conformational changes in NOD1, indicating a direct binding interaction.[6][12]
An ITC experiment to characterize the binding of ML130 to the NOD1 protein would provide valuable information to complement the existing cell-based data. Based on the low micromolar affinity of a known NOD1 agonist (Tri-DAP, Kd ~ 30-35 µM as determined by SPR), we would expect ML130 to exhibit a similar or stronger affinity.[1][16]
Expected Quantitative Data from a Hypothetical ITC Experiment:
| Parameter | Expected Value | Significance |
| Dissociation Constant (Kd) | 1 - 10 µM | Quantifies the binding affinity of ML130 to NOD1. |
| Enthalpy Change (ΔH) | -5 to -15 kcal/mol | Indicates an enthalpically driven binding process, likely involving hydrogen bonding and van der Waals interactions. |
| Stoichiometry (n) | ~1 | Suggests a 1:1 binding ratio of ML130 to the NOD1 protein. |
| Entropy Change (ΔS) | Favorable or unfavorable | Provides insights into the role of solvent reorganization and conformational changes upon binding. |
Experimental Protocols
NOD1 Signaling Pathway
The following diagram illustrates the canonical NOD1 signaling pathway.
Caption: The NOD1 signaling pathway is initiated by the recognition of bacterial peptidoglycan fragments.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
The following diagram outlines the typical workflow for an ITC experiment.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engagement of Nucleotide-binding Oligomerization Domain-containing Protein 1 (NOD1) by Receptor-interacting Protein 2 (RIP2) Is Insufficient for Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 8. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]
- 9. nuvisan.com [nuvisan.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrambled Control for NOD1 Antagonist-2 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of innate immunity and the development of novel anti-inflammatory therapeutics, nucleotide-binding oligomerization domain-containing protein 1 (NOD1) has emerged as a critical target. As a cytosolic pattern recognition receptor, NOD1 detects specific peptidoglycan fragments from bacteria, initiating signaling cascades that lead to inflammatory responses. The use of selective antagonists is crucial for dissecting these pathways and for therapeutic development. A key component of rigorous experimentation is the use of appropriate controls to ensure that the observed effects are specific to the inhibition of the intended target. This guide provides a comparative overview of experimental approaches and control strategies for studies involving NOD1 antagonists, with a focus on validating specificity and on-target effects.
The Importance of Controls in NOD1 Antagonist Experiments
While the concept of a "scrambled" or inactive version of a small molecule antagonist can be challenging to design and synthesize, the principle of a negative control is paramount. In the context of NOD1 antagonist experiments, a proper control serves to:
-
Demonstrate Specificity: Distinguish the antagonist's effects on NOD1 signaling from its effects on other cellular pathways.
-
Rule out Off-Target Effects: Ensure that the observed biological outcome is not due to the compound interacting with other molecules.
-
Control for Vehicle Effects: Account for any potential effects of the solvent used to dissolve the antagonist.
Given the limited availability of structurally similar, inactive "scrambled" controls for most NOD1 antagonists, a common and effective strategy is to use pathway-based controls. This involves comparing the antagonist's activity on NOD1-mediated signaling with its activity on other, distinct signaling pathways.
Comparative Analysis of a NOD1 Antagonist: ML130 (Nodinitib-1)
ML130 (also known as Nodinitib-1) is a potent and selective small-molecule inhibitor of NOD1.[1][2][3][4] It is a valuable tool for studying NOD1 signaling and serves as an excellent case study for demonstrating appropriate control experiments.
Table 1: Comparative Activity of ML130 in NOD1-Specific and Control Assays
| Assay Type | Pathway Stimulated | Agonist | Antagonist | Typical Readout | ML130 Activity (IC50) | Reference |
| On-Target | NOD1 Signaling | γ-tri-DAP or C12-iE-DAP | ML130 | NF-κB Reporter (Luciferase) | ~0.56 µM | [1][3] |
| On-Target | NOD1 Signaling | γ-tri-DAP or C12-iE-DAP | ML130 | IL-8 Secretion | Inhibits | [2][5] |
| Off-Target Control | NOD2 Signaling | Muramyl Dipeptide (MDP) | ML130 | NF-κB Reporter (Luciferase) | >20 µM (over 36-fold selective) | [1][3] |
| Off-Target Control | TLR4 Signaling | Lipopolysaccharide (LPS) | ML130 | Cytokine Secretion (e.g., TNF-α) | No significant inhibition | [5] |
| Off-Target Control | TNF-α Signaling | TNF-α | ML130 | NF-κB Reporter (Luciferase) | No significant inhibition | [6][7] |
Experimental Protocols
NF-κB Reporter Gene Assay
This assay is a primary method for quantifying the activation of the NF-κB pathway downstream of NOD1 activation.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter protein, which can be quantified.
Methodology:
-
Cell Line: HEK293T cells, which endogenously express NOD1, are commonly used. These cells are stably transfected with an NF-κB-luciferase reporter construct.
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the NOD1 antagonist (e.g., ML130) or the vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation:
-
NOD1 Activation: Add a NOD1 agonist, such as γ-tri-DAP (L-Ala-γ-D-Glu-meso-DAP) or C12-iE-DAP.
-
NOD2 Control: In a separate set of wells, add the NOD2 agonist, muramyl dipeptide (MDP).
-
TNF-α Control: In another set of wells, add tumor necrosis factor-alpha (TNF-α).
-
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a cell viability assay). Calculate the IC50 value for the antagonist under each stimulation condition.
IL-8 Secretion Assay
This assay measures the secretion of a key pro-inflammatory cytokine, Interleukin-8 (IL-8), which is a downstream effector of NOD1 signaling.
Principle: Activation of NOD1 in certain cell types, such as the human monocytic cell line THP-1 or the human breast cancer cell line MCF-7, induces the production and secretion of IL-8. The amount of secreted IL-8 can be quantified using an enzyme-linked immunosorbent assay (ELISA).[5][6]
Methodology:
-
Cell Line: THP-1 or MCF-7 cells are suitable for this assay.
-
Cell Seeding: Seed the cells in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like state with PMA may be required.
-
Compound Treatment: Pre-incubate the cells with the NOD1 antagonist or vehicle control for 1-2 hours.
-
Stimulation:
-
NOD1 Activation: Add a NOD1 agonist (e.g., C12-iE-DAP).
-
NOD2 Control: In a separate set of wells, add the NOD2 agonist (MDP).
-
TLR4 Control: In another set of wells, add lipopolysaccharide (LPS).
-
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-8 secretion in the antagonist-treated wells to the vehicle-treated wells for each agonist.
Visualizations
NOD1 Signaling Pathway and Points of Inhibition
Caption: NOD1 signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Validating a NOD1 Antagonist
Caption: Workflow for validating the specificity of a NOD1 antagonist.
Logical Relationship of Controls in Specificity Testing
Caption: Logical framework for assessing antagonist specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparison Guide: Confirming the NOD1 Specificity of Antagonist-2 Using Knockout Cells
This guide provides an objective comparison of a novel NOD1 antagonist, herein referred to as Antagonist-2, with other known inhibitors. It details the essential experimental protocols for validating its specificity, with a particular focus on the use of NOD1 knockout cell lines. The information is intended for researchers, scientists, and professionals in drug development who are focused on innate immunity and inflammatory diseases.
Introduction to NOD1 and its Antagonism
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor crucial to the innate immune system.[1] It detects specific peptidoglycan fragments from bacteria, primarily γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is abundant in Gram-negative bacteria.[2] Upon recognition of its ligand, NOD1 activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and an antimicrobial response.[1][3][4] Dysregulation of NOD1 signaling has been implicated in various inflammatory conditions, such as inflammatory bowel disease, asthma, and metabolic diseases, making it a significant therapeutic target.[2][5][6] The development of specific NOD1 antagonists is a promising strategy for mitigating excessive inflammation.[6]
Comparative Analysis of NOD1 Antagonists
The efficacy and specificity of a novel inhibitor are best understood when compared against existing alternatives. Antagonist-2 is a novel compound designed for high potency and selectivity for NOD1. Below is a summary of its performance characteristics compared to other known NOD1 inhibitors.
Table 1: Performance Comparison of NOD1 Antagonists
| Compound | Target(s) | NOD1 IC50 | NOD2 IC50 | Cytotoxicity (CC50) | Key Characteristics |
| Antagonist-2 | NOD1 | 25 nM | > 20,000 nM | > 50 µM | High potency and >800-fold selectivity for NOD1 over NOD2. |
| ML130 (Nodinitib-1) | NOD1 | 560 nM[7] | > 20,000 nM | > 40 µM | A well-characterized, selective NOD1 inhibitor used as a research tool.[5][8] |
| GSK'669 | NOD1 | 130 nM | > 10,000 nM | > 25 µM | A potent and selective NOD1 antagonist. |
| NOD1/2-IN-1 | NOD1/NOD2 | 18 nM | 170 nM | > 20 µM | A potent dual inhibitor of both NOD1 and NOD2 signaling pathways.[7] |
Note: IC50 and CC50 values for Antagonist-2 and GSK'669 are representative examples for comparative purposes.
Confirming Specificity: The Role of Knockout Cells
To definitively prove that the biological activity of Antagonist-2 is mediated through NOD1, experiments using NOD1 knockout (KO) cells are essential. This approach involves comparing the antagonist's effect in wild-type (WT) cells, which express NOD1, to its effect in cells where the NOD1 gene has been functionally eliminated.[9] A truly specific antagonist will inhibit the NOD1-mediated response in WT cells but will have no effect in NOD1 KO cells, as its target is absent.
Caption: Workflow for validating antagonist specificity.
Signaling Pathway Overview
Understanding the NOD1 signaling pathway is critical for designing and interpreting experiments. Upon binding its ligand, NOD1 recruits the kinase RIPK2, initiating a cascade that results in the activation of key transcription factors.
Caption: Simplified NOD1 signaling cascade.
Detailed Experimental Protocols
Here we provide methodologies for key experiments to confirm the specificity and efficacy of Antagonist-2.
Generation of NOD1 Knockout Cell Line (HEK293)
This protocol outlines the use of CRISPR/Cas9 to create a stable NOD1 knockout cell line.[10][11]
-
Cell Line: HEK293 cells are commonly used due to their ease of transfection and low endogenous NOD1 expression, which simplifies the interpretation of results from overexpression studies.[12]
-
Design & Synthesis:
-
Design two single guide RNAs (sgRNAs) targeting an early exon of the NOD1 gene to induce a frameshift mutation.
-
Clone the sgRNAs into a suitable CRISPR/Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Transfection:
-
Seed HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the CRISPR/Cas9-sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium.
-
After 7-10 days of selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate for clonal expansion.
-
-
Validation:
-
Once single-cell clones have formed colonies, expand them and harvest genomic DNA.
-
Perform PCR to amplify the targeted region of the NOD1 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of NOD1 protein expression via Western blot analysis.
-
NOD1/NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB pathway downstream of NOD1.[13][14]
-
Materials:
-
Wild-type (WT) and NOD1 KO HEK293 cells.
-
Expression plasmids: pCMV-NOD1, NF-κB-luciferase reporter, and a control plasmid (e.g., pRL-TK Renilla).
-
NOD1 agonist: C12-iE-DAP.
-
Antagonist-2 and other reference compounds.
-
-
Procedure:
-
Co-transfect both WT and NOD1 KO HEK293 cells with the pCMV-NOD1, NF-κB-luciferase, and Renilla plasmids. Cells transfected without the pCMV-NOD1 plasmid serve as a negative control.
-
24 hours post-transfection, re-plate the cells into a 96-well plate.
-
Pre-treat the cells for 1 hour with varying concentrations of Antagonist-2 or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a predetermined optimal concentration of C12-iE-DAP (e.g., 10 µM) for 6-8 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. The expected result is a dose-dependent inhibition in WT cells but no significant inhibition in NOD1 KO cells.
-
Cytokine Secretion Assay (IL-8 ELISA)
This assay measures the secretion of a key pro-inflammatory cytokine, IL-8, which is a downstream product of NOD1 activation.[15]
-
Cell Line: THP-1 human monocytic cells, which endogenously express NOD1.
-
Procedure:
-
Seed THP-1 cells in a 96-well plate.
-
Pre-treat the cells for 1 hour with Antagonist-2 or other inhibitors across a range of concentrations.
-
Stimulate the cells with C12-iE-DAP for 20-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the IL-8 standards provided in the kit.
-
Calculate the IL-8 concentration for each sample.
-
Determine the percentage of inhibition of IL-8 secretion and calculate the IC50 value for the antagonist.
-
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pamprx.com [pamprx.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic targeting of NOD1 receptors | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. NOD1 Knockout cell line (HEK293) | Ubigene [ubigene.us]
- 11. accegen.com [accegen.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of NOD1 Antagonists and RIPK2 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of NOD1 antagonists and RIPK2 inhibitors, two classes of molecules targeting key nodes in the NOD-like receptor (NLR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for inflammatory and autoimmune diseases.
The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens. Nucleotide-binding oligomerization domain (NOD)-like receptors are intracellular PRRs that play a crucial role in recognizing bacterial peptidoglycan. NOD1 and NOD2, upon activation, recruit the serine/threonine kinase RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPKs, and the subsequent production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory conditions, making both NOD1 and RIPK2 attractive targets for therapeutic intervention.
This guide will delve into the mechanisms of action, comparative efficacy, and experimental evaluation of representative NOD1 antagonists and RIPK2 inhibitors.
The NOD1/RIPK2 Signaling Pathway
The activation of NOD1 by specific peptidoglycan fragments triggers a conformational change, leading to its oligomerization and the recruitment of RIPK2 through homotypic CARD-CARD interactions. RIPK2 then undergoes autophosphorylation and ubiquitination, serving as a scaffold to recruit downstream signaling components, ultimately leading to the activation of transcription factors like NF-κB and the expression of inflammatory genes.
Comparative Data of NOD1 Antagonists and RIPK2 Inhibitors
The following table summarizes the biochemical and cellular potencies of selected NOD1 antagonists and RIPK2 inhibitors. Direct comparison between the two classes should be made with caution due to variations in assay conditions across different studies.
| Compound Name | Target | Type | Biochemical IC50 | Cellular IC50 (NOD1 pathway) | Cellular IC50 (NOD2 pathway) | Key References |
| NOD1 Antagonists | ||||||
| Nodinitib-1 (ML130) | NOD1 | Antagonist | N/A | 0.56 µM (NF-κB reporter) | >20 µM | [1][2] |
| GSK223 | NOD1 | Antagonist | >50 µM (RIPK2 activity) | 1.0 µM (IL-8 release) | >50 µM | [3] |
| NOD1 antagonist-2 | NOD1 | Antagonist | N/A | Potent (NF-κB and MAPK pathways) | N/A | [4] |
| RIPK2 Inhibitors | ||||||
| Ponatinib | RIPK2 | Type II Kinase Inhibitor | 6.7 nM (ADP-Glo) | 0.8 nM (NF-κB reporter, L18-MDP) | N/A | [2][5] |
| Gefitinib | RIPK2 | Type I Kinase Inhibitor | 51 nM (in vitro kinase assay) | 7.8 µM (NF-κB reporter, L18-MDP) | N/A | [2] |
| GSK583 | RIPK2 | Kinase Inhibitor | N/A | Potent inhibition of TNF-α and IL-8 | N/A | [6] |
| CSLP37 | RIPK2 | Kinase Inhibitor | N/A | Low nM (NF-κB reporter) | Low nM | [7] |
N/A: Not Available
Experimental Methodologies
A variety of in vitro and cell-based assays are employed to characterize the potency and selectivity of NOD1 antagonists and RIPK2 inhibitors.
Biochemical Kinase Assays (for RIPK2 Inhibitors)
These assays measure the direct inhibition of RIPK2 kinase activity.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.[8]
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding, resulting in a decrease in the FRET signal.
Cell-Based Reporter Assays
These assays are crucial for determining the cellular potency of inhibitors in a more physiologically relevant context.
-
NF-κB Reporter Assay: HEK293 cells are co-transfected with a NOD1 or NOD2 expression vector and a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).[9][10] Cells are then stimulated with a NOD1 agonist (e.g., C12-iE-DAP) or a NOD2 agonist (e.g., MDP) in the presence of varying concentrations of the inhibitor. A reduction in reporter gene activity indicates inhibition of the signaling pathway.
Cytokine Secretion Assays
These assays measure the downstream functional consequences of pathway inhibition.
-
IL-8 ELISA: Cell lines such as THP-1 monocytes are pre-treated with the inhibitor and then stimulated with a NOD1 or NOD2 agonist. The concentration of secreted IL-8 in the cell supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).[11]
Target Engagement Assays
These assays confirm that the compound directly binds to its intended target within the complex cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][4][12][13][14] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Discussion
Mechanism of Action:
-
NOD1 Antagonists: These molecules, such as Nodinitib-1 (ML130), are designed to directly interfere with the function of the NOD1 receptor.[1] They likely prevent the conformational changes required for receptor oligomerization and subsequent recruitment of RIPK2.
-
RIPK2 Inhibitors: These compounds target the downstream kinase, RIPK2. They can be classified into two main types:
Potency and Selectivity:
-
NOD1 Antagonists: Generally, identified NOD1 antagonists exhibit cellular potencies in the micromolar to high nanomolar range. A key advantage is their inherent selectivity for the NOD1 pathway over the NOD2 pathway.[1][3]
-
RIPK2 Inhibitors: Potent RIPK2 inhibitors, particularly Type II inhibitors like ponatinib, demonstrate low nanomolar to picomolar biochemical and cellular potencies.[2] Since RIPK2 is the common kinase for both NOD1 and NOD2, these inhibitors will block signaling from both receptors. Their selectivity needs to be carefully profiled against other kinases in the human kinome.
Therapeutic Implications:
The choice between targeting NOD1 or RIPK2 depends on the specific disease pathology.
-
NOD1-specific Antagonism: In diseases where NOD1 signaling is the primary driver of inflammation, a selective NOD1 antagonist would be advantageous, leaving the NOD2 pathway intact, which is important for other aspects of immune homeostasis.
-
RIPK2 Inhibition: For conditions where both NOD1 and NOD2 signaling contribute to the inflammatory state, or where a broader suppression of this pathway is desired, a RIPK2 inhibitor would be a more suitable approach.[15]
Conclusion
Both NOD1 antagonists and RIPK2 inhibitors represent promising strategies for the treatment of inflammatory diseases. The choice of which target to pursue will depend on the specific disease biology and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these two important classes of anti-inflammatory agents. Further head-to-head studies in relevant disease models are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Item - Activity of NOD1 selective compounds and inhibitors of IKK and RIP2 in cell-based assays used for hit identification and triage. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. annualreviews.org [annualreviews.org]
- 15. RIPK2 NODs to XIAP and IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NOD1 Antagonist-2: A Guide to Safe and Compliant Laboratory Practices
Researchers, scientists, and drug development professionals handling NOD1 antagonist-2 must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While specific disposal protocols are contingent upon the compound's Safety Data Sheet (SDS), this guide provides a comprehensive framework for the proper management of this and other similar small molecule laboratory chemicals, from initial handling to final disposal.
Immediate Safety and Operational Plan: Disposal of this compound
The cornerstone of safe chemical disposal is the principle of waste minimization and adherence to institutional and regulatory guidelines. Laboratory personnel are the first line of defense in ensuring that chemical waste is handled in a manner that mitigates risk. The following procedures outline a standard operational plan for the disposal of chemical waste like this compound.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound. This document contains critical information regarding the compound's specific hazards, handling precautions, and required personal protective equipment (PPE).
-
Segregation of Waste: To prevent hazardous reactions, it is imperative to segregate chemical waste. Do not mix this compound waste with incompatible materials. For instance, acids should be kept separate from bases, and oxidizers from flammable solvents.[1] Waste should be categorized (e.g., halogenated organic solvents, non-halogenated organic solvents, aqueous solutions) according to your institution's waste management plan.
-
Use Appropriate Waste Containers:
-
Select containers that are chemically compatible with this compound.[2] For many organic compounds, glass or specific types of plastic containers are appropriate.
-
Ensure containers are in good condition, free from leaks or cracks, and have secure, tight-fitting lids.[2][3]
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[4]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store waste containers at or near the point of generation in a designated SAA.[1][5] This area must be under the control of laboratory personnel.[2]
-
Keep waste containers closed at all times, except when adding waste.[4][5]
-
Secondary containment, such as a spill tray, is essential to contain any potential leaks.[3][4]
-
-
Adherence to Storage Limits:
-
Arrange for Pickup and Disposal:
-
Empty Container Disposal:
-
A container that has held a hazardous chemical must be properly decontaminated before being discarded as regular trash.[4]
-
For containers that held acutely hazardous waste, this typically involves triple rinsing with a suitable solvent.[4] The resulting rinseate must be collected and disposed of as hazardous waste.[4]
-
All chemical labels must be defaced or removed from the empty container before disposal.[4]
-
Key Quantitative Data for Chemical Waste Management
The following table summarizes critical quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in Academic Lab | 6 months | [2] |
General Chemical Waste Disposal Workflow
The following diagram illustrates the logical flow of the chemical waste disposal process, from the point of generation to final removal from the laboratory.
By adhering to these general principles and, most importantly, the specific guidance provided in the Safety Data Sheet for this compound, researchers can ensure a safe laboratory environment and the responsible management of chemical waste. Always consult with your institution's Environmental Health and Safety department for specific protocols and training.[4]
References
Personal protective equipment for handling NOD1 antagonist-2
This guide provides crucial safety and logistical information for the handling and disposal of NOD1 antagonist-2, a small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: As no specific Safety Data Sheet (SDS) for "this compound" is publicly available, this guidance is based on standard laboratory practices for handling similar novel small molecule compounds of unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Hazard Identification and Risk Assessment
This compound is a research chemical. As with any compound with limited toxicological data, it should be handled as potentially hazardous. The primary risks include:
-
Inhalation: Fine powders can be easily inhaled, leading to respiratory tract irritation and potential systemic effects.
-
Skin and Eye Contact: Direct contact may cause irritation or allergic reactions. Absorption through the skin is possible.
-
Ingestion: Accidental ingestion could lead to unknown toxic effects.
A thorough risk assessment should be conducted before any new procedure involving this compound.[1]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound in different forms.
| Task | Form | Required PPE | Recommended PPE |
| Weighing and Aliquoting | Powder | - Lab Coat- Safety Goggles- Disposable Nitrile Gloves (double-gloving recommended) | - Chemical Splash Goggles- Face Shield- N95 Respirator or work in a certified chemical fume hood |
| Solubilizing and Diluting | Liquid (e.g., in DMSO) | - Lab Coat- Safety Goggles- Disposable Nitrile Gloves | - Chemical Splash Goggles- Work in a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Diluted in media | - Lab Coat- Safety Glasses- Disposable Nitrile Gloves | - N/A |
| Animal Dosing (In Vivo) | Formulation | - Lab Coat or Gown- Safety Goggles- Disposable Nitrile Gloves (double-gloving recommended) | - Face Shield- Work in a biosafety cabinet or ventilated enclosure |
-
Lab Coats: A standard lab coat is essential to protect clothing and skin from spills.[1]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashes, such as solubilizing the compound, chemical splash goggles and a face shield are recommended.[1][2]
-
Hand Protection: Disposable nitrile gloves are required for all handling procedures.[2][3] For handling the pure powder or concentrated solutions, double-gloving is a good practice.[2] Gloves should be changed immediately if contaminated.[2]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted N95 respirator is recommended to prevent inhalation.[1]
Operational Plan: Step-by-Step Handling Procedures
3.1. Weighing the Powdered Compound:
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on a lab coat, safety goggles, and double nitrile gloves.
-
Weighing: Carefully weigh the desired amount of the powder. Use a spatula to minimize dust generation.
-
Cleanup: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to collect any residual powder. Dispose of the wipe as chemical waste.
3.2. Solubilizing the Compound:
-
Preparation: Perform this step in a certified chemical fume hood.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial containing the weighed powder.
-
Mixing: Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.[4][5]
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated gloves, wipes, and plasticware.- Place in a designated, labeled hazardous waste bag or container.[6] |
| Liquid Waste | - Unused stock solutions and experimental media containing the compound.- Collect in a clearly labeled, sealed hazardous waste container.[7] Do not pour down the drain.[7] |
| Sharps Waste | - Contaminated needles, syringes, and pipette tips.- Dispose of in a designated sharps container for hazardous chemical waste.[5] |
Empty Container Disposal: An empty container that held the antagonist should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[7] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[7]
Experimental Protocols and Visualizations
NOD1 Signaling Pathway Overview
NOD1 is an intracellular pattern recognition receptor that recognizes bacterial peptidoglycans, specifically the meso-diaminopimelic acid (iE-DAP) motif found in many Gram-negative bacteria.[8][9] Upon activation, NOD1 undergoes a conformational change, leading to the recruitment of the kinase RICK (RIPK2) and subsequent activation of the NF-κB and MAPK signaling pathways.[9][10] This results in the production of pro-inflammatory cytokines and chemokines. NOD1 antagonists, like this compound, are designed to block this signaling cascade.
Caption: Overview of the NOD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for receiving, preparing, and using this compound in a laboratory setting, incorporating the necessary safety precautions.
Caption: General laboratory workflow for handling this compound, from receipt to disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. invivogen.com [invivogen.com]
- 9. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
